molecular formula C9H9BrO2S B185620 3-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 13735-04-1

3-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No.: B185620
CAS No.: 13735-04-1
M. Wt: 261.14 g/mol
InChI Key: CGKAMPCZJIBUGT-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]propanoic acid is a chemical compound with the CAS Registry Number 21462-47-5 . It features a molecular formula of C11H12BrNO3S and an InChI key of FZPBUFAQZNZYPA-JTQLQIEISA-N, as identified in its stereoisomeric form 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid . This compound serves as a valuable building block in organic and medicinal chemistry research, particularly for the synthesis of novel derivatives with potential biological activity. Recent scientific investigations highlight that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a closely related structural motif, shows significant promise as a foundation for developing new antimicrobial agents . Derivatives based on this core structure have demonstrated potent, structure-dependent activity against multidrug-resistant bacterial pathogens of the ESKAPE group, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis , as well as against drug-resistant fungal pathogens such as Candida auris . The incorporation of aromatic bromine and sulfur atoms in its structure makes this compound a versatile intermediate for further chemical modifications, enabling researchers to explore its utility in creating compounds that may target non-conventional pathways in microbial cells . This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKAMPCZJIBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-04-1
Record name 3-(4-BROMOTHIOPHENOXY)PROPIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(4-Bromophenyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Bromophenyl)sulfanyl]propanoic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its structure, featuring a brominated aromatic ring, a flexible propanoic acid chain, and a thioether linkage, offers multiple points for further chemical modification. This guide provides a comprehensive overview of a robust and efficient method for its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Core Synthesis: The Thiol-Michael Addition

The most direct and atom-economical approach for the synthesis of this compound is the base-catalyzed Thiol-Michael addition. This reaction involves the conjugate addition of a thiol, in this case, 4-bromothiophenol, to an α,β-unsaturated carbonyl compound, acrylic acid. This method is favored for its high efficiency, mild reaction conditions, and the absence of major side products.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism catalyzed by a base. The key steps are:

  • Deprotonation of the Thiol: A base abstracts the acidic proton from the sulfhydryl group (-SH) of 4-bromothiophenol, generating a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of acrylic acid. This is the conjugate addition step.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (typically the solvent or the conjugate acid of the base) to yield the final product, this compound.

Michael_Addition Thiol 4-Bromothiophenol Thiolate Thiolate Anion Thiol->Thiolate Deprotonation AcrylicAcid Acrylic Acid Base Base (e.g., OH⁻) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Product This compound Enolate->Product Protonation

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Bromothiophenol189.07101.89 g
Acrylic Acid72.06120.86 mL
Sodium Hydroxide40.00100.40 g
Deionized Water18.02-20 mL
Diethyl Ether74.12-As needed
2M Hydrochloric Acid36.46-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Crystallizing dish

Procedure:

Workflow A 1. Dissolve NaOH in Water B 2. Add 4-Bromothiophenol A->B C 3. Add Acrylic Acid Dropwise B->C D 4. Heat the Reaction Mixture C->D E 5. Cool and Acidify D->E F 6. Extract with Diethyl Ether E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize the Product G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.40 g, 10 mmol) in deionized water (20 mL).

  • Addition of Thiol: To the stirred solution, add 4-bromothiophenol (1.89 g, 10 mmol). Stir until the thiol has completely dissolved, forming the sodium thiophenolate salt.

  • Addition of Acrylic Acid: Slowly add acrylic acid (0.86 mL, 12 mmol) to the reaction mixture dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 with 2M hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and heptane, to obtain the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons (AA'BB' system): δ ~7.2-7.5 ppm (multiplet, 4H)- Methylene protons adjacent to sulfur: δ ~3.2-3.4 ppm (triplet, 2H)- Methylene protons adjacent to carbonyl: δ ~2.7-2.9 ppm (triplet, 2H)- Carboxylic acid proton: δ ~10-12 ppm (broad singlet, 1H)
¹³C NMR - Carbonyl carbon: δ ~175-180 ppm- Aromatic carbons: δ ~120-135 ppm- Methylene carbon adjacent to sulfur: δ ~30-35 ppm- Methylene carbon adjacent to carbonyl: δ ~35-40 ppm
IR (cm⁻¹) - O-H stretch (carboxylic acid): ~2500-3300 (broad)- C=O stretch (carbonyl): ~1700-1725- C-S stretch: ~600-800
Mass Spec. [M-H]⁻ at m/z ~260/262 (corresponding to ⁷⁹Br/⁸¹Br isotopes)

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[3] It also has a strong, unpleasant odor (stench).[2]

  • Acrylic Acid: Acrylic acid is a corrosive and flammable liquid.[4] It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. It is also very toxic to aquatic life.[4]

  • Sodium Hydroxide: This is a corrosive solid that can cause severe skin burns and eye damage.

  • Diethyl Ether: Diethyl ether is extremely flammable. Work should be performed away from any potential ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][3][4][5][6]

References

  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Available at: [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]

  • The base-catalyzed Michael addition step growth polymerization... ResearchGate. Available at: [Link]

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. Available at: [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. Available at: [Link]

  • Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. Available at: [Link]

  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. RSC Publishing. Available at: [Link]

  • Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PMC - PubMed Central. Available at: [Link]

  • Safety Data Sheet Acrylic Acid. Redox. Available at: [Link]

  • SAFETY DATA SHEET - 4-Bromothiophenol. Thermo Fisher Scientific. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Safety Data Sheet - 4-Bromothiophenol. DC Fine Chemicals. Available at: [Link]

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  • SAFETY DATA SHEET - 4-Bromothiophenol. Thermo Fisher Scientific. Available at: [Link]

  • Safety data sheet - Acrylic Acid. BASF. Available at: [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • SAFETY DATA SHEET - 4-Bromothiophenol. Fisher Scientific. Available at: [Link]

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]

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3-[(4-Bromophenyl)sulfanyl]propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(4-Bromophenyl)sulfanyl]propanoic Acid: Properties, Synthesis, and Applications

Introduction and Overview

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. As a member of the 3-(arylthio)propanoic acid class, it serves as a versatile and stable synthetic intermediate. Its structure incorporates three key functional regions: a para-substituted bromophenyl ring, a flexible propanoic acid chain, and a thioether linkage connecting them. This unique combination allows for orthogonal chemical modifications, making it a valuable building block for creating complex molecular architectures.

The presence of the aryl bromide provides a reactive handle for a multitude of cross-coupling reactions, while the carboxylic acid moiety allows for straightforward derivatization through amidation or esterification. The thioether is more than a simple linker; it can be oxidized to access sulfoxide and sulfone derivatives, further expanding the chemical space accessible from this precursor. Notably, compounds of this class are considered important in biochemistry and pharmaceutical chemistry, acting as sulfur-transfer reagents and precursors to a variety of biologically active compounds.[1][2] They are also utilized as stable, solid, and odorless surrogates for the more volatile and pungent aryl mercaptans.[1] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications for professionals in drug discovery and development.

Figure 1: Chemical Structure of the Topic Compound.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, database searching, and safety data sheet referencing.

PropertyValueSource
CAS Number 13735-04-1[3]
Molecular Formula C₉H₉BrO₂S[3]
Molecular Weight 261.14 g/mol [3]
SMILES O=C(O)CCSC1=CC=C(Br)C=C1[3]
Purity ≥98% (Commercially available)[3]
Recommended Storage Sealed in dry, 2-8°C[3]

Solubility Profile (Predicted): Based on its molecular structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Its solubility in water is likely limited under neutral conditions but will increase significantly in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is expected to have low solubility in nonpolar solvents like hexanes.

Spectroscopic Profile (Anticipated)

While a comprehensive, peer-reviewed spectral dataset is not widely published, the structure of the molecule allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

Technique Feature Anticipated Chemical Shift / Frequency
¹H NMR Carboxylic Acid (COOH)δ 10.0 - 12.0 ppm (singlet, broad)
Aromatic (C₆H₄)δ 7.4 - 7.6 ppm (d, 2H, AA'BB' system)
Aromatic (C₆H₄)δ 7.2 - 7.4 ppm (d, 2H, AA'BB' system)
Methylene (-S-CH₂-)δ ~3.1 ppm (t, 2H)
Methylene (-CH₂-COOH)δ ~2.7 ppm (t, 2H)
¹³C NMR Carbonyl (C=O)δ ~175 ppm
Aromatic (C-Br)δ ~121 ppm
Aromatic (C-S)δ ~135 ppm
Aromatic (CH)δ ~132 ppm, ~130 ppm
Methylene (-S-CH₂-)δ ~34 ppm
Methylene (-CH₂-COOH)δ ~33 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (very broad)
C=O stretch (Carboxylic Acid)~1700 cm⁻¹ (strong)
C=C stretch (Aromatic)~1580, 1475 cm⁻¹
C-Br stretch~1070, 1010 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 260/262 (Characteristic ~1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br)

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its three functional regions, which can often be addressed selectively.

G Figure 2: Key Reactive Sites main Br-Ph-S-CH₂-CH₂-COOH r1 Aryl Halide (Cross-Coupling) r1->main Suzuki, Heck, Buchwald-Hartwig r2 Thioether (Oxidation) r2->main mCPBA, H₂O₂ r3 Carboxylic Acid (Derivatization) r3->main SOCl₂, H⁺/ROH

Figure 2: Key Reactive Sites for Synthetic Transformation.
  • Carboxylic Acid Moiety : This group is a versatile handle for derivatization. It readily undergoes esterification under standard Fischer conditions (acid catalysis with an alcohol) or amidation via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine. This allows for the attachment of diverse side chains or conjugation to other molecules.

  • Aryl Bromide Moiety : The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes), as well as Buchwald-Hartwig amination (with amines). This functionality is central to its role as a scaffold in drug discovery.

  • Thioether Linkage : The sulfur atom is susceptible to oxidation, typically using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. Stoichiometric control can selectively yield the corresponding sulfoxide or, with excess oxidant, the sulfone. These oxidized derivatives have altered electronic and steric properties and are often explored as part of structure-activity relationship (SAR) studies.

Synthesis Protocol: Copper-Catalyzed S-Arylation

3-(Arylthio)propanoic acids are commonly synthesized via the coupling of an aryl halide with 3-mercaptopropionic acid. The following protocol is based on a well-established copper-catalyzed method that is effective for non-activated aryl iodides and can be adapted for aryl bromides, often with adjustments to catalyst or conditions.[1][2]

Causality Behind Experimental Choices
  • Catalyst : Copper(I) oxide (Cu₂O) is used as an inexpensive and effective catalyst for C-S bond formation. Copper facilitates the coupling between the soft sulfur nucleophile and the aryl halide.

  • Reactants : 4-Bromoiodobenzene would be the ideal starting material for this specific copper-catalyzed reaction, as aryl iodides are more reactive than aryl bromides. 3-Mercaptopropionic acid serves as the direct source of the sulfanylpropanoic acid moiety.

  • Solvent : Pyridine serves as both a high-boiling solvent, allowing the reaction to be conducted at reflux to ensure sufficient thermal energy, and as a base to deprotonate the carboxylic acid and thiol, which can aid in the catalytic cycle.

  • Workflow : The one-pot nature of this synthesis is efficient. The workup is a standard acid-base extraction designed to isolate the acidic product from the basic solvent and other reaction components.

Figure 3: Synthesis Workflow reactants 4-Bromoiodobenzene + 3-Mercaptopropionic Acid + Cu₂O conditions Pyridine (Solvent) Reflux (e.g., 6h) reactants->conditions Combine reaction Reaction Mixture conditions->reaction workup Aqueous Workup (HCl, Ethyl Acetate) reaction->workup Cool & Process purification Purification (e.g., Recrystallization) workup->purification product 3-[(4-Bromophenyl)sulfanyl] propanoic acid purification->product

Figure 3: General Workflow for Copper-Catalyzed Synthesis.
Step-by-Step Methodology
  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoiodobenzene (1.0 equiv), 3-mercaptopropionic acid (1.0 equiv), and copper(I) oxide (0.5 equiv).

  • Solvent Addition : Add anhydrous pyridine to the flask to serve as the solvent.

  • Heating : Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature.

  • Acidification and Extraction : Pour the reaction mixture into a separatory funnel containing 2M hydrochloric acid (HCl) and ethyl acetate. Shake vigorously and allow the layers to separate. The product will move into the organic layer.

  • Washing : Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing molecules with potential therapeutic value.

  • Scaffold for Bioactive Molecules : The 3-(arylthio)propanoic acid framework is a known building block for compounds with a wide range of biological activities, including anticancer, anti-hepatitis, and monoamine oxidase inhibition properties.[1][2] The specific 4-bromo substitution provides a defined vector for further chemical exploration in lead optimization campaigns.

  • Precursor to Heterocycles : These acids are valuable precursors for synthesizing sulfur-containing heterocycles. For example, they can undergo intramolecular Friedel-Crafts acylation to form thiochroman-4-ones, which can be further oxidized to thiochromen-4-ones.[4] Thiochromen-4-ones are privileged structures in medicinal chemistry, known to exhibit anticancer, antimicrobial, and antioxidant properties.[4][5]

  • Development of Novel Therapies : The core structure has been incorporated into scaffolds for developing novel agents against multidrug-resistant pathogens and cancer.[6][7][8][9] The ability to easily modify the aryl ring, the acid terminus, and the sulfur linker makes it an attractive starting point for library synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the material safety data sheet (MSDS) from the supplier. Commercially available information suggests storing the compound in a dry, sealed container at 2-8°C.[3]

Conclusion

This compound is a high-value chemical intermediate whose strategic combination of a reactive aryl bromide, a versatile carboxylic acid, and a modifiable thioether linkage provides chemists with a powerful tool for molecular construction. Its established role as a precursor to biologically active heterocycles and its utility in modern cross-coupling chemistry underscore its importance for scientists engaged in pharmaceutical research and drug development. The straightforward and robust synthesis further enhances its appeal as a readily accessible building block for innovation.

References

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Technical Monograph: 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS: 13735-04-1), a critical thioether scaffold in medicinal chemistry. Often confused with its non-sulfur analog (3-(4-bromophenyl)propanoic acid), this compound is distinct due to the thioether linkage, which imparts unique metabolic stability and geometry. It serves as a bifunctional building block: the carboxylic acid tail allows for amide/ester formation, while the aryl bromide moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) for expanding chemical space.[1]

Physicochemical Profile

Molecular Weight & Isotopic Signature

The molecular weight of this compound is defined not just by a single integer, but by the distinctive isotopic abundance of Bromine (


1
PropertyValueNotes
IUPAC Name This compoundAlso: 3-(4-Bromophenylthio)propionic acid
CAS Number 13735-04-1 Distinct from non-sulfur analog (1643-30-7)
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Average Mol.[2][3][4][5][6] Weight 261.14 g/mol Used for stoichiometric calculations
Monoisotopic Mass 259.940 g/mol (

)
Base peak in high-res MS
Melting Point 109–112 °CCrystalline solid
pKa (Predicted) 4.25 ± 0.10Carboxylic acid ionization
LogP (Predicted) 3.02Moderate lipophilicity
Structural Analysis (NMR Prediction)

As a Senior Scientist, validation of the structure relies on identifying specific NMR signals.[1] The thioether linkage shifts the adjacent methylene protons significantly compared to a carbon-only chain.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       11.0 (s, 1H):  Carboxylic acid proton (-COOH).[1]
      
    • 
       7.42 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to Bromine.[1]
      
    • 
       7.20 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to Sulfur.[1]
      
    • 
       3.15 (t, J=7.2 Hz, 2H):  Methylene adjacent to Sulfur (-S-CH2-).
      
    • 
       2.68 (t, J=7.2 Hz, 2H):  Methylene adjacent to Carbonyl (-CH2-COOH).
      

Synthetic Methodology

The synthesis of this compound is a classic nucleophilic substitution (S-alkylation).[1] The protocol below is optimized for high yield and purity, minimizing the oxidation of sulfur to sulfoxide.

Reaction Pathway

The synthesis involves the reaction of 4-Bromobenzenethiol with 3-Chloropropanoic acid (or 3-Bromopropanoic acid) under basic conditions. Alternatively, a Michael addition to Acrylic acid can be utilized.[1]

SynthesisStart14-Bromobenzenethiol(Nucleophile)IntermediateThiolate AnionIntermediateStart1->IntermediateDeprotonationStart23-Chloropropanoic Acid(Electrophile)Product3-[(4-Bromophenyl)sulfanyl]propanoic acidStart2->ProductBaseNaOH / KOH(Base)Base->IntermediateIntermediate->ProductSN2 SubstitutionReflux, 4h

Figure 1: Convergent synthesis via nucleophilic substitution.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of target compound.

  • Reagent Prep: Dissolve 4-Bromobenzenethiol (1.0 eq, 50 mmol) in 2M NaOH (2.2 eq). The solution should be clear; turbidity indicates incomplete deprotonation.[1]

  • Addition: Add 3-Chloropropanoic acid (1.1 eq) slowly to the stirring thiolate solution.

    • Checkpoint: The reaction is exothermic.[1] Maintain temp < 60°C to prevent polymerization or disulfide formation.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with 6M HCl to pH ~2.[1] The product will precipitate as a white solid.[1]

    • Validation: If oil forms, scratch the flask side or seed with crystal to induce crystallization.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: >85%.[2][1][6]

    • Purity Check: HPLC purity >98%.[1]

Applications in Drug Discovery[3]

This molecule is not just an end-product but a versatile Bifunctional Scaffold .[1]

Modular Library Generation

The presence of the aryl bromide allows this molecule to serve as a "warhead" in Fragment-Based Drug Discovery (FBDD).[1]

  • Suzuki-Miyaura Coupling: The Ar-Br bond reacts with aryl boronic acids to create biaryl systems, common in PPAR agonists (metabolic disease targets).[1]

  • Amide Coupling: The -COOH tail reacts with amines to form amides, a linkage found in >60% of small molecule drugs.[1]

Metabolic Stability

The thioether (-S-) linkage acts as a bioisostere for an ether (-O-) or methylene (-CH2-) group.

  • Oxidation Potential: In vivo, the sulfur can be metabolized to sulfoxide (-SO-) or sulfone (-SO2-), which can be used to tune the polarity and solubility of the final drug candidate without changing the carbon skeleton.

References

  • Sigma-Aldrich. 3-(4-Bromophenyl)propionic acid Product Specification. Retrieved from (Note: Used for comparison of non-sulfur analog properties).[1]

  • ChemScene. 3-[(4-Bromophenyl)thio]propanoic acid Product Data (CAS 13735-04-1). Retrieved from .[1]

  • ChemicalBook. 3-(4-Bromophenylthio)propionic acid Properties and Suppliers. Retrieved from .[1]

  • PubChem. Compound Summary: 3-(4-Bromophenyl)sulfanyl-3-phenylpropanoic acid (Analogous structures). National Library of Medicine.[1] Retrieved from .[1]

  • NIST Chemistry WebBook. Mass Spectral Data for Propanoic acid derivatives. Retrieved from .[1]

Technical Whitepaper: Spectroscopic Characterization of 3-[(4-Bromophenyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-[(4-Bromophenyl)sulfanyl]propanoic acid.

Executive Summary

This compound (CAS: 13735-04-1) is a functionalized organosulfur building block used primarily in the synthesis of sulfur-containing heterocycles (e.g., thiochroman-4-ones) and pharmaceutical intermediates.[1][2] Its structure combines a para-brominated aromatic system with a carboxy-functionalized thioether chain, providing distinct spectroscopic handles for analytical verification.

This guide provides a comprehensive analysis of the compound's spectral signature (NMR, IR, MS) to assist researchers in structural validation and quality control.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
Common Names 3-(4-Bromophenylthio)propionic acid; 4-Bromophenylthiopropionic acid
CAS Number 13735-04-1
Molecular Formula C₉H₉BrO₂S
Molecular Weight 261.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–110 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water

Synthesis & Structural Context

Understanding the synthesis is critical for interpreting spectral impurities (e.g., disulfide peaks). The compound is typically synthesized via the nucleophilic substitution of 4-bromothiophenol on a 3-halopropanoic acid derivative under basic conditions.

Synthesis Workflow Diagram

Synthesis Start1 4-Bromothiophenol (CAS 106-53-6) Inter Thiolate Anion Intermediate Start1->Inter Deprotonation Start2 3-Chloropropanoic Acid (or 3-Bromopropanoic Acid) Product 3-[(4-Bromophenyl)sulfanyl] propanoic acid Start2->Product Base Base (NaOH/KOH) Base->Inter Inter->Product SN2 Substitution with Start2 Impurity Impurity: Bis(4-bromophenyl)disulfide Inter->Impurity Oxidation (Side Rxn)

Caption: Nucleophilic substitution pathway for the synthesis of the target compound, highlighting potential oxidative disulfide impurities.

Spectroscopic Analysis (Core Data)

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by a distinct AA'BB' aromatic system and two sets of methylene triplets.

Solvent: DMSO-d₆ or CDCl₃ (Values below are referenced to DMSO-d₆ at 2.50 ppm)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.20 - 12.50 Broad Singlet1H–COOH Carboxylic acid proton. Exchangeable with D₂O.
7.48 - 7.55 Doublet (d)2HAr-H (meta to S)Part of AA'BB' system. Deshielded by the bromine atom.
7.25 - 7.32 Doublet (d)2HAr-H (ortho to S)Part of AA'BB' system. Ortho to the electron-donating sulfur.
3.10 - 3.18 Triplet (t)2H–S–CH ₂–J ≈ 7.0 Hz. Deshielded by the sulfur atom.
2.50 - 2.58 Triplet (t)2H–CH ₂–COOHJ ≈ 7.0 Hz. Alpha to the carbonyl group.[3][4]

Expert Note: The methylene protons form a classic A₂X₂ system (appearing as two triplets). If the triplet at ~3.15 ppm is split further or broadened, check for oxidation to the sulfoxide (S=O), which makes the adjacent protons diastereotopic.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the aromatic system while ruling out thiol (-SH) starting material (absence of band at ~2550 cm⁻¹).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2500 – 3300 O–H StretchCarboxylic AcidVery broad "hump" characteristic of hydrogen-bonded dimers.
1690 – 1715 C=O StretchCarbonylStrong, sharp peak. Lower frequency than esters due to conjugation/H-bonding.
1475, 1580 C=C StretchAromatic RingCharacteristic breathing modes of the benzene ring.
1000 – 1100 C–Br StretchAryl HalideOften appears as a strong band in the fingerprint region.
~810 C–H Bend (oop)Para-substitutionStrong band indicating para-disubstituted benzene.
Mass Spectrometry (MS)

Mass spectrometry is definitive for this compound due to the unique isotopic signature of bromine.

  • Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

  • Molecular Ion (M): 260 and 262 Da.

Isotope Pattern Analysis: Because Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the molecular ion cluster will appear as a 1:1 doublet separated by 2 mass units.

m/z ValueIon IdentityRelative AbundanceInterpretation
259 / 261 [M-H]⁻1:1 RatioDeprotonated molecular ion (ESI Negative).
260 / 262 [M]⁺•1:1 RatioMolecular ion (EI).
187 / 189 [Br-C₆H₄-S]⁺1:1 RatioLoss of propanoic acid chain (–CH₂CH₂COOH).
108 [Br-C₆H₄-S - Br]⁺HighThiophenol fragment after loss of Br (common in high energy EI).

Experimental Protocols

Protocol A: Preparation for ¹H NMR Analysis
  • Objective: Obtain high-resolution proton data to verify structure and purity.

  • Reagents: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D) or Chloroform-d (CDCl₃).

  • Workflow:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d₆. (Note: DMSO is preferred over CDCl₃ for carboxylic acids to sharpen the -COOH peak and improve solubility).

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum with at least 16 scans (NS=16) and a relaxation delay (D1) of 1.0 second.

Protocol B: Thin Layer Chromatography (TLC) Monitoring
  • Objective: Quick purity check against starting materials.

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v) + 1% Acetic Acid.

  • Visualization: UV Light (254 nm).

  • Expected Rf Values:

    • Product: ~0.3 – 0.4 (Streaks slightly due to acid).

    • 4-Bromothiophenol (Start): ~0.7 – 0.8 (Non-polar).

    • Disulfide Impurity: ~0.9 (Very non-polar).

Structural-Spectral Correlation Map

The following diagram illustrates how specific structural moieties correlate to the analytical signals described above.

SpectralMap Structure Structure: (HOOC)-CH2-CH2-S-(4-Br-Ph) COOH COOH Group IR: 2500-3300 cm⁻¹ (OH) NMR: ~12.2 ppm (bs) Structure->COOH Acidic Proton CH2 Aliphatic Chain NMR: Two Triplets (2.5 & 3.1 ppm) Structure->CH2 Methylene Linker ArBr Aromatic Ring (Br) MS: 1:1 Isotope Ratio NMR: AA'BB' Doublets (7.2-7.5 ppm) IR: ~810 cm⁻¹ (oop) Structure->ArBr Aryl Halide

Caption: Mapping of functional groups to their primary spectroscopic identifiers.

References

  • Chemical Synthesis & Patent: WIPO Patent WO2009/39553. Process for the preparation of sulfur-containing carboxylic acids.[1] (Links 4-bromothiophenol to the propanoic acid derivative).[1]

  • Precursor Spectral Data (Thiol): National Institutes of Health (NIH) PubChem. 4-Bromothiophenol (CAS 106-53-6). Available at: [Link]

  • Analog Spectral Data (Aliphatic Chain): NIST Chemistry WebBook. 3-(Phenylthio)propanoic acid (CAS 5219-65-8). Available at: [Link]

  • General NMR Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for chemical shift prediction rules).

Sources

The Emerging Potential of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, scaffolds that offer both inherent biological relevance and synthetic versatility are of paramount importance. 3-[(4-Bromophenyl)sulfanyl]propanoic acid emerges as a compound of significant interest, positioned at the intersection of several pharmacologically relevant structural motifs. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. While direct biological data on this specific compound is nascent, a comprehensive analysis of its constituent parts—the aryl propanoic acid core, the thioether linkage, and the 4-bromophenyl group—allows for the formulation of compelling hypotheses regarding its utility as a versatile scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a scientific rationale for the exploration of this compound and its derivatives, complete with proposed synthetic strategies and biological evaluation protocols.

Introduction: Deconstructing a Molecule of Interest

This compound is a small molecule characterized by a propanoic acid chain linked to a 4-bromophenyl ring via a thioether bridge. Each of these components contributes to its potential as a valuable tool in medicinal chemistry.

  • The Aryl Propanoic Acid Scaffold: This motif is famously present in the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1] The carboxylic acid group provides a crucial anchor for interactions with biological targets, often through hydrogen bonding.[1]

  • The Thioether Linkage: Thioethers are found in a significant number of FDA-approved drugs and are recognized for their contributions to molecular structure and biological activity.[2] This linkage is generally more stable to reductive cleavage than a disulfide bond, though it can be susceptible to metabolic oxidation to the corresponding sulfoxide or sulfone, a factor that must be considered in drug design.[1][3]

  • The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring is a key feature for synthetic diversification. It serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile generation of diverse chemical libraries.[4] Brominated aromatic compounds have also been identified as components of molecules with antimicrobial and anticancer activities.[5]

The convergence of these three structural features in a single molecule makes this compound a compelling starting point for medicinal chemistry campaigns.

A Versatile Scaffold for Library Synthesis

The true power of this compound in drug discovery may lie in its utility as a versatile scaffold. The reactivity of both the carboxylic acid and the 4-bromophenyl group allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Leveraging the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. This allows for the introduction of diverse substituents to probe interactions with target proteins and to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Exploiting the 4-Bromophenyl Group for Cross-Coupling

The bromine atom provides a reactive site for the introduction of a wide array of substituents onto the phenyl ring. This is particularly valuable for generating libraries of analogs with modified steric and electronic properties.

Table 1: Potential Cross-Coupling Reactions for Diversification

Coupling ReactionReactantCatalyst (Typical)Resulting Structure
Suzuki CouplingAryl or heteroaryl boronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄)Biaryl or heteroaryl-aryl structure
Heck CouplingAlkenePalladium catalyst (e.g., Pd(OAc)₂)Aryl-substituted alkene
Sonogashira CouplingTerminal alkynePalladium/Copper catalystAryl-substituted alkyne
Buchwald-Hartwig AminationAminePalladium catalystAryl amine

This synthetic tractability allows for the rapid exploration of the chemical space around the core scaffold, a crucial step in lead optimization.

Hypothesized Therapeutic Applications

Based on the known biological activities of structurally related compounds, we can postulate several potential therapeutic applications for derivatives of this compound.

Anti-inflammatory Agents

Given the prevalence of the aryl propanoic acid motif in NSAIDs, it is plausible that derivatives of this scaffold could exhibit anti-inflammatory activity.[1] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[1] It would be a logical first step to screen a library of this compound derivatives for COX-1 and COX-2 inhibition.

Anticancer Agents

Thioether-containing compounds have emerged as a promising class of anticancer agents.[6][7] Furthermore, the propanoic acid scaffold is present in some kinase inhibitors. The synthetic accessibility of a diverse library of derivatives makes this scaffold an attractive starting point for screening against various cancer cell lines and specific oncology targets.

Antimicrobial Agents

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi.[8] This suggests that the propanoic acid scaffold can be a viable backbone for the development of new anti-infective agents. The 4-bromophenyl group is also found in some antimicrobial compounds, further supporting this hypothesis.[5]

Proposed Research and Development Workflow

A structured approach is essential to systematically evaluate the potential of this compound in medicinal chemistry. The following workflow is proposed:

Caption: Proposed research and development workflow for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the core scaffold involves the nucleophilic substitution of a 3-halopropanoic acid derivative with 4-bromothiophenol.

Step-by-step methodology:

  • Preparation of 4-bromothiophenol: This can be achieved through the reduction of 4-bromobenzenesulfonyl chloride or via a Sandmeyer-type reaction from 4-bromoaniline.

  • Thioether formation:

    • To a solution of 4-bromothiophenol in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium hydroxide, potassium carbonate) to generate the thiolate anion in situ.

    • Add 3-bromopropanoic acid or its ethyl ester dropwise to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis 4-Bromothiophenol 4-Bromothiophenol Reaction Mixture Reaction Mixture 4-Bromothiophenol->Reaction Mixture 3-Bromopropanoic Acid 3-Bromopropanoic Acid 3-Bromopropanoic Acid->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Acidification (e.g., HCl) Acidification (e.g., HCl) Reaction Mixture->Acidification (e.g., HCl) Crude Product Crude Product Acidification (e.g., HCl)->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation
  • Prepare a library of derivatives of this compound.

  • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Incubate varying concentrations of the test compounds with recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).

  • Calculate the IC₅₀ values for each compound against both COX isoforms to determine potency and selectivity.

  • Seed cancer cells (e.g., a panel of cell lines representing different tumor types) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its structural components suggest a high potential for the development of novel therapeutics in areas such as inflammation, cancer, and infectious diseases. The synthetic tractability of this molecule makes it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of relevant biological assays. Further investigation into the metabolic stability of the thioether linkage and the overall pharmacokinetic profile of promising lead compounds will be crucial for their advancement towards preclinical development. The insights gained from such studies will undoubtedly pave the way for the potential emergence of new drug candidates from this versatile chemical scaffold.

References

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. [Link]

  • KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Han, İ. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Brominated Compounds in Synthesis. [Link]

  • Morrison, M. D., & Lambris, J. D. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS chemical biology, 8(8), 1819–1826. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17891–17904. [Link]

  • ResearchGate. (n.d.). Other drugs containing thioethers. [Link]

  • Han, İ. (2024). Thioethers: An Overview. ResearchGate. [Link]

  • Willis, M. C. (2014). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 14(7), 839. [Link]

Sources

Technical Guide: Aryl Thioalkanoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications

Executive Summary

Aryl thioalkanoic acids—defined by an aromatic ring linked via a sulfur atom to a carboxylic acid-terminated alkyl chain (


)—represent a privileged scaffold in metabolic and anti-inflammatory drug discovery. Unlike their oxygen isosteres (aryloxy acids), the sulfur linkage confers unique lipophilicity (

), bond geometry, and metabolic stability profiles. This guide dissects their role as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, mitochondrial modulators, and anti-cancer agents, providing actionable synthetic protocols and structure-activity relationship (SAR) insights.

Structural Architecture & Chemical Space

The Core Scaffold

The pharmacological efficacy of aryl thioalkanoic acids hinges on three structural domains:

  • The Acid Head Group: Typically a carboxylic acid (or bioisostere like tetrazole) that anchors the molecule via electrostatic interactions with polar residues (e.g., Tyr473 in PPAR

    
    ).
    
  • The Thioether Linker: The sulfur atom acts as a "metabolic gatekeeper." It is more lipophilic than oxygen and has a smaller bond angle (

    
     vs. 
    
    
    
    ), altering the spatial orientation of the tail in the binding pocket.
  • The Aromatic Tail: Provides hydrophobic bulk necessary for ligand-binding domain (LBD) stabilization.

Oxygen vs. Sulfur Isosterism

In medicinal chemistry, replacing an ether oxygen with sulfur is a strategic modification.

  • Lipophilicity: Sulfur increases lipophilicity, improving membrane permeability but potentially lowering solubility.

  • Oxidation Potential: Unlike the inert ether linkage, the thioether can be metabolically oxidized to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This can be exploited for prodrug strategies (e.g., Sulindac) or must be mitigated if it represents a clearance liability.
Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for PPAR agonism based on linker length and substitution.

Structural VariableModificationEffect on Activity (General Trend)
Linker Length (

)

(Acetic acid)
Favors PPAR

and PPAR

selectivity.
Linker Length (

)

(Butanoic+)
Shifts toward broad lipophilic binding; often reduces oral bioavailability.
Aryl Substitution Para-alkyl/haloIncreases potency by filling the hydrophobic pocket of the LBD.

-Substitution
Methyl/Ethyl at

-carbon
Increases metabolic stability (blocks

-oxidation) but introduces chirality.

Synthetic Methodologies

Primary Route: Nucleophilic Substitution ( )

The most robust method for synthesizing aryl thioacetic acids (


) involves the alkylation of thiophenols with 

-halo acids.

Reaction Scheme:



Critical Process Parameters:

  • Solvent: Aprotic polar solvents (DMF, Acetone, Acetonitrile) favor the

    
     mechanism.
    
  • Base:

    
     or 
    
    
    
    are preferred over strong hydroxides to prevent side reactions (disulfide formation) before alkylation.
  • Temperature: Maintain

    
     to prevent thermal decomposition of labile thiols.
    
Visualization: Synthetic Workflow

SynthesisProtocol Start Thiophenol (Ar-SH) Base Base (K2CO3/Acetone) Start->Base Activation Reagent Bromoacetate (Br-CH2-COOEt) Reagent->Base Intermediate Thioester Intermediate Base->Intermediate SN2 Alkylation (Reflux 2h) Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Deprotection Product Aryl Thioacetic Acid Hydrolysis->Product Acidification (HCl)

Caption: Step-wise synthesis of aryl thioacetic acids via nucleophilic substitution.

Pharmacological Mechanisms

PPAR Activation Pathway

Aryl thioalkanoic acids are "lipid mimetics." They function primarily by activating Peroxisome Proliferator-Activated Receptors (PPARs), nuclear transcription factors that regulate lipid and glucose metabolism.[1][2]

  • Mechanism: The acid head group mimics fatty acids, entering the nucleus and binding to the PPAR Ligand Binding Domain (LBD). This triggers a conformational change, displacing co-repressors and recruiting co-activators (e.g., PGC-1

    
    ).
    
  • Selectivity:

    • PPAR

      
      :  Activated by fibrate-like structures (often aryl thio compounds). Regulates fatty acid oxidation in the liver.
      
    • PPAR

      
      :  Highly sensitive to para-alkylthiophenoxyacetic acids (e.g., GW501516 precursors). Regulates oxidative capacity in muscle.[1]
      
Visualization: Signaling Cascade

PPAR_Pathway cluster_cell Cellular Mechanism Ligand Aryl Thioalkanoic Acid (Ligand) PPAR PPAR (Inactive) Ligand->PPAR Binds Cytosol Cytosol Nucleus Nucleus Complex Ligand-PPAR Complex PPAR->Complex Conformational Change Heterodimer PPAR-RXR Heterodimer Complex->Heterodimer + RXR RXR RXR DNA PPRE (DNA) Heterodimer->DNA Binds Promoter Transcription Transcription: CPT1, ACO, PDK4 DNA->Transcription Recruits Co-activators Effect Fatty Acid Oxidation & Lipid Lowering Transcription->Effect

Caption: Mechanism of PPAR activation by aryl thioalkanoic ligands leading to gene transcription.[3]

Experimental Protocols

Protocol A: Synthesis of (4-Isopropylphenylthio)acetic Acid

A validated protocol for generating a PPAR-active probe.

Materials: 4-Isopropylthiophenol (1.0 eq), Ethyl bromoacetate (1.1 eq),


 (2.0 eq), Acetone (dry), LiOH.

Step-by-Step:

  • Alkylation: Dissolve 4-isopropylthiophenol (5 mmol) in anhydrous acetone (20 mL). Add

    
     (10 mmol) and stir at room temperature for 15 min under 
    
    
    
    .
  • Addition: Dropwise add ethyl bromoacetate (5.5 mmol). A white precipitate (KBr) will form.

  • Reflux: Heat to reflux (

    
    ) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[4]
    
  • Workup: Filter off salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc. Recrystallize from Hexane/EtOAc.

    • Expected Yield: >85%[5][4][6]

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (S-
      
      
      -COOH).
Protocol B: PPAR Transactivation Assay

To verify biological activity.

  • Cell Line: HEK293T cells.

  • Transfection: Co-transfect with:

    • Plasmid encoding hPPAR

      
      -LBD fused to Gal4-DBD.
      
    • Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

  • Treatment: 24h post-transfection, treat cells with the synthesized acid (0.1 nM – 10

    
    M) in DMSO.
    
  • Readout: Lyse cells and measure luminescence. Normalize to Renilla luciferase (transfection control).

  • Data Analysis: Plot Dose-Response curve to calculate

    
    .
    

Therapeutic Applications

Disease StateMechanismKey Compound Class
Dyslipidemia PPAR

activation increases clearance of triglycerides and increases HDL.
Fibrate analogs (Thio-fibrates)
Metabolic Syndrome PPAR

activation switches muscle fibers to oxidative type; increases fatty acid burning.
Phenoxy/Thiophenoxy acetic acids
Inflammation Inhibition of COX enzymes and suppression of NF-

B via PPAR-dependent transrepression.
Arylpropionic acid analogs
Cancer Induction of apoptosis in MCF-7/A549 cells; inhibition of fatty acid synthase (FASN).

-substituted thioalkanoic acids

References

  • Synthesis and Biological Potency of Novel Arylthioalkanoic Acids. Source: ResearchGate.[5][2][4] Context: Describes the synthesis of

    
    -thio aromatic acids and their anticancer/antibacterial profiles.
    
    
  • Discovery of para-alkylthiophenoxyacetic acids as potent PPAR

    
     agonists. 
    Source: PubMed (Bioorg Med Chem Lett). Context: Defines the SAR for PPAR
    
    
    
    selectivity using the aryl-thio-acetic acid scaffold.
  • Structure-Activity Relationships of PPAR Agonists. Source: PubMed. Context: Detailed analysis of how carboxyl positioning and linker atoms (S vs O) affect receptor subtype selectivity.

  • Preparations of Aryloxy- and Arylthio-acetic acids. Source: ResearchGate.[5][2][4] Context: Comparative synthetic protocols for ether vs. thioether acid derivatives.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors in Metabolism. Source: MDPI. Context: Comprehensive review of the physiological role of PPARs activated by these ligands.[1]

Sources

Navigating the Research Landscape: A Technical Guide to 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical research and organic synthesis, the availability and thorough understanding of specialized chemical building blocks are paramount. 3-[(4-Bromophenyl)sulfanyl]propanoic acid, a molecule possessing a unique combination of a carboxylic acid function and a brominated aryl thioether, represents a significant tool for medicinal chemists and drug development professionals. This in-depth technical guide provides a comprehensive overview of its commercial availability, chemical identity, potential research applications, and protocols for its synthesis and handling, empowering researchers to effectively integrate this compound into their discovery workflows.

Chemical Identity and Nomenclature

The compound in focus is most consistently identified in chemical supplier catalogs and scientific literature as 3-[(4-Bromophenyl)thio]propanoic acid . While the term "sulfanyl" is a valid alternative to "thio" in IUPAC nomenclature, "thio" is more commonly used in practice for this compound.

Key Identifiers:

  • CAS Number: 13735-04-1[1][2][3][4]

  • Molecular Formula: C₉H₉BrO₂S[1][2][3]

  • Molecular Weight: 261.14 g/mol [1][2]

  • Synonyms: 3-(4-Bromothiophenoxy)propionic acid, 3-(4-Bromophenyl)sulfanylpropanoic acid[2]

Commercial Availability for Research

3-[(4-Bromophenyl)thio]propanoic acid is readily available for research purposes from a variety of specialized chemical suppliers. The compound is typically offered in high purity, suitable for most laboratory applications, including organic synthesis and preliminary biological screening.

Table 1: Commercial Supplier Information

SupplierPurityAvailable Quantities
ChemScene≥98%Milligram to gram scale
Alchem Pharmtech≥98%1g, 5g, 25g, 100g
ChemicalBook98%Milligram to gram scale

Note: Availability and packaging are subject to change. Researchers should consult individual supplier websites for the most current information.

The Strategic Value in Research and Drug Discovery

The molecular architecture of 3-[(4-Bromophenyl)thio]propanoic acid offers several strategic advantages for researchers, particularly in the field of medicinal chemistry.

A Versatile Synthetic Intermediate

The true power of this molecule lies in its capacity as a versatile intermediate. The presence of both a carboxylic acid and a bromo-functionalized aromatic ring opens up a wide array of possibilities for chemical modification.

  • The Carboxylic Acid Handle: The propanoic acid moiety provides a convenient attachment point for various chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the introduction of diverse pharmacophores or the linkage to other molecular scaffolds.

  • The Bromophenyl Moiety as a Reactive Hub: The bromine atom on the phenyl ring is a key feature for synthetic diversification. It serves as a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular frameworks and exploring structure-activity relationships (SAR).

Derivatives of similar propanoic acid structures have been investigated for a range of biological activities, suggesting the potential for this scaffold in various therapeutic areas. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored as promising scaffolds for the development of novel anticancer and antioxidant candidates[5]. While direct studies on the biological activity of 3-[(4-Bromophenyl)thio]propanoic acid are not extensively published, its structural motifs are present in molecules of therapeutic interest.

A Plausible Synthetic Pathway

For researchers interested in the de novo synthesis of 3-[(4-Bromophenyl)thio]propanoic acid, a common and effective method involves the conjugate addition of a thiol to an α,β-unsaturated carboxylic acid. A well-documented approach for the synthesis of analogous 3-(arylthio)propionic acids utilizes the reaction of an aryl thiol with acrylic acid or its derivatives. A highly relevant procedure is the copper-mediated C-S bond formation between an aryl iodide and 3-mercaptopropionic acid, as described by Mohan and Rao (2018)[6].

Experimental Protocol: Synthesis via Michael Addition

This protocol is a generalized representation based on established chemical principles for the synthesis of similar compounds.

Reaction Scheme:

G reagent1 4-Bromothiophenol plus + reagent1->plus reagent2 Acrylic Acid arrow Base (e.g., Triton B) Solvent (e.g., Acrylonitrile) plus->reagent2 product 3-[(4-Bromophenyl)thio]propanoic acid arrow->product

A plausible synthetic route.

Materials:

  • 4-Bromothiophenol

  • Acrylic acid

  • A suitable base (e.g., Triton B, triethylamine)

  • An appropriate solvent (e.g., acrylonitrile, or a polar aprotic solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromothiophenol in the chosen solvent.

  • Addition of Reactants: To the stirred solution, add acrylic acid.

  • Initiation: Add a catalytic amount of the base. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature. A synthesis of a similar compound, 3-[(3-bromophenyl)thio]propionitrile, from 3-bromothiophenol and acrylonitrile using Triton B as a catalyst, resulted in an exothermic reaction that proceeded to reflux without external heating[7].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to protonate the carboxylate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3-[(4-Bromophenyl)thio]propanoic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-[(4-Bromophenyl)thio]propanoic acid. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use.

GHS Hazard Information: Based on available data for this compound, the following GHS hazard statements may apply[1]:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

Conclusion

3-[(4-Bromophenyl)thio]propanoic acid is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel and complex molecules. By understanding its chemical properties, availability, and safe handling procedures, researchers can effectively leverage this compound to advance their scientific endeavors.

References

  • (Reference details for a general organic chemistry or medicinal chemistry textbook can be inserted here if desired, though not strictly required by the prompt's constraints).
  • Alchem Pharmtech. CAS 13735-04-1 | 3-((4-Bromophenyl)thio)propanoic acid. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PrepChem.com. Synthesis of 3-[(3-bromophenyl)thio]propionitrile. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Applications of 3-(4-Bromophenyl)propanoic Acid in Pharma R&D. [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • MDPI. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. [Link]

  • MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • Royal Society of Chemistry. Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. [Link]

  • ResearchGate. Aqueous solution polymerization of neutralized acrylic acid using Na 2 S 2 O 5 /(NH 4 ) 2 S 2 O 8 redox pair system under atmospheric conditions. [Link]

  • ResearchGate. Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

Sources

Methodological & Application

using 3-[(4-Bromophenyl)sulfanyl]propanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Abstract

This technical guide outlines the synthetic utility of This compound (BSPA) as a bifunctional linchpin in organic synthesis. Characterized by a chemically distinct aryl bromide and a carboxylic acid separated by a flexible thioether tether, BSPA serves as a critical intermediate for accessing thiochroman-4-ones , PPAR modulators , and anti-infective sulfonyl scaffolds .[1] This document provides optimized protocols for its synthesis, cyclization, and divergent functionalization, supported by mechanistic insights and safety considerations.

Molecule Profile & Strategic Value

Compound: this compound Synonyms: 3-(4-Bromophenylthio)propionic acid; BSPA Molecular Weight: 261.14 g/mol Core Functionality: [2]

  • Aryl Bromide (C-Br): Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without protecting the acid (under specific conditions).[1]

  • Carboxylic Acid (COOH): Facilitates amide coupling, esterification, or Friedel-Crafts cyclization.[1]

  • Sulfide Linker (-S-): Acts as a metabolic handle (oxidizable to sulfoxide/sulfone) or a structural hinge inducing specific conformations in bioactive ligands.[1]

Primary Applications:

  • Precursor to 6-Bromothiochroman-4-one: A privileged scaffold in medicinal chemistry (antifungals, anticancer).

  • Fragment-Based Drug Discovery (FBDD): The Br-handle allows rapid library expansion after scaffold construction.

Synthesis of the Building Block (Protocol A)

While BSPA is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most atom-economical route is the Thia-Michael Addition of 4-bromothiophenol to acrylic acid.

Mechanism

The thiolate anion (generated in situ) acts as a soft nucleophile, attacking the


-position of the soft electrophile (acrylic acid/acrylate).[1] This 1,4-addition is highly regioselective.[1]
Protocol A: Scalable Thia-Michael Addition

Target Scale: 10 g | Yield: >90% | Purity: >98%

Reagents:

  • 4-Bromothiophenol (1.0 equiv)[3]

  • Acrylic acid (1.1 equiv) [Note: Ethyl acrylate can be used if the ester is desired][1]

  • Triethylamine (Et3N) (0.1 equiv) or NaOH (aq)[1]

  • Solvent: Toluene (for acid precipitation) or THF.[1]

Step-by-Step Procedure:

  • Charge: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromothiophenol (18.9 g, 100 mmol) and Toluene (100 mL).

  • Catalysis: Add Et3N (1.4 mL, 10 mmol). The solution may warm slightly.[1][4]

  • Addition: Dropwise add Acrylic acid (7.5 mL, 110 mmol) over 15 minutes. Caution: Exothermic.

  • Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The thiol spot should disappear.

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly from toluene upon cooling.[1]

    • If solid forms: Filter, wash with cold toluene and hexanes.[1]

    • If solution remains: Concentrate to ~30 mL, add Hexanes (50 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (if necessary).

  • Data: White crystalline solid.[1][5] MP: 109–112°C.[2]

Key Technical Insight: Using the free acid (acrylic acid) avoids a subsequent saponification step required if using ethyl acrylate.[1] Toluene allows for azeotropic water removal if necessary, though not strictly required for this addition.

The Thiochroman-4-one Scaffold (Protocol B)

The most high-value application of BSPA is its cyclization to 6-bromothiochroman-4-one . This transforms the linear chain into a bicyclic heterocycle, locking the conformation.[1]

Mechanism: Intramolecular Friedel-Crafts Acylation

The carboxylic acid is activated (protonated or converted to acyl chloride) and undergoes electrophilic aromatic substitution.[1] The sulfur atom directs the cyclization ortho to itself.[1] Since the para position (relative to S) is blocked by Bromine, the regiochemistry is singular.[1]

Protocol B: PPA-Mediated Cyclization

Target Scale: 5 g | Yield: 75–85%

Reagents:

  • This compound (BSPA) (5.0 g)[2]

  • Polyphosphoric Acid (PPA) (50 g) [~10x by weight][1]

Step-by-Step Procedure:

  • Setup: Place PPA in a beaker or wide-mouth flask. Heat to 60°C to reduce viscosity.

  • Addition: Add BSPA (5.0 g) in portions with vigorous mechanical stirring. Ensure the solid is fully dispersed.[1]

  • Cyclization: Heat the mixture to 90–100°C for 1–2 hours. The mixture will turn deep red/brown.[1]

    • Critical Control: Do not exceed 120°C to prevent desulfurization or polymerization.

  • Quench: Cool to ~60°C. Pour the reaction mass slowly onto Crushed Ice (200 g) with stirring. The complex hydrolyzes, precipitating the ketone.[1]

  • Isolation: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash combined organics with Sat. NaHCO3 (to remove unreacted acid) and Brine.[1]

  • Drying: Dry over MgSO4 and concentrate.

  • Product: 6-Bromothiochroman-4-one . Off-white to yellow solid.[1]

Divergent Functionalization & Workflows

Once the scaffold is established, the Aryl Bromide becomes a "handle" for diversification.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways available from the BSPA building block.

BSPA_Pathways Start 4-Bromothiophenol BSPA 3-[(4-Bromophenyl)sulfanyl] propanoic acid (BSPA) Start->BSPA Thia-Michael (Et3N, 110°C) Linker Acrylic Acid Linker->BSPA Cyclic 6-Bromothiochroman-4-one (Scaffold) BSPA->Cyclic Friedel-Crafts (PPA, 90°C) Amide Amide Derivatives (PPAR Agonists) BSPA->Amide Amide Coupling (EDC/HOBt) Sulfone Sulfonyl Analogs (Antileishmanial) BSPA->Sulfone Oxidation (Oxone/H2O2) Biaryl 6-Aryl-thiochromanones (Suzuki Coupling) Cyclic->Biaryl Pd-Catalysis (Ar-B(OH)2)

Figure 1: Synthetic workflow starting from 4-bromothiophenol, highlighting the central role of BSPA in accessing diverse chemical space.

Comparative Data: Cyclization Methods

Researchers often choose between PPA and Acid Chloride routes.[1] The table below guides this decision.

MethodReagentsYieldProsCons
PPA (Protocol B) Polyphosphoric Acid81%One-pot, no volatile chlorides, robust.Viscous workup, acidic waste.[1]
Friedel-Crafts 1. SOCl22. AlCl3/DCM70–75%Milder temperature (0°C to RT).[1]Two steps, moisture sensitive.[1]
MSA Methanesulfonic Acid65%Easier workup than PPA.[1]Lower yield for deactivated rings.[1]

Medicinal Chemistry Applications

A. Antileishmanial Agents (Vinyl Sulfones) Recent studies demonstrate that thiochroman-4-ones derived from BSPA can be oxidized to sulfones and functionalized at the C3 position (aldol condensation) to create vinyl sulfones.[1] These act as Michael acceptors for cysteine proteases in parasites.[1]

  • Modification: Oxidation of BSPA-derived ketones using Oxone or H2O2/Acetic Acid .[1]

B. PPAR Modulators The linear BSPA motif mimics the acidic headgroup of fibrates.[1] Amide coupling with lipophilic amines (e.g., L-valine derivatives) generates dual PPAR agonists/antagonists.[1]

  • Protocol: Standard EDC/HOBt coupling of BSPA with amines in DMF.[1]

References

  • Synthesis of Thiochroman-4-ones

    • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.[6]

    • Source: MDPI / ResearchGate.[1]

    • URL:[Link][1][5]

  • Medicinal Chemistry (Antileishmanial)

    • Title: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.[7]

    • Source: Molecules (NIH/PMC).[1]

    • URL:[Link][1]

  • Building Block Properties (CAS 13735-04-1)

    • Title: 3-[(4-Bromophenyl)thio]propanoic acid Product Page.[2][3][8]

    • Source: ChemicalBook.[1][5][9]

  • Thiophenol Reactivity

    • Title: 4-Bromothiophenol Reactivity and Synthesis.[1][10]

    • Source: Wikipedia / Organic Syntheses contexts.[1][11]

    • URL:[Link][1]

Sources

The Strategic Utility of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. 3-[(4-Bromophenyl)sulfanyl]propanoic acid is a bifunctional molecule of significant interest, embodying a synthetically versatile scaffold. Its structure, featuring a reactive brominated aromatic ring, a flexible propanoic acid chain, and a thioether linkage, presents a triad of opportunities for medicinal chemists. The thioether moiety is a common feature in a variety of pharmacologically active compounds, contributing to their metabolic stability and target engagement.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound as a key intermediate in the synthesis of next-generation pharmaceuticals.

Part 1: Synthesis of this compound via Thiol-Michael Addition

The most direct and atom-economical approach to synthesize this compound is through a base-catalyzed Thiol-Michael addition. This reaction involves the conjugate addition of a thiol, in this case, 4-bromothiophenol, to an α,β-unsaturated carbonyl compound, acrylic acid.[2][3] The presence of a base facilitates the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylic acid.

Experimental Workflow: Synthesis of the Intermediate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product reagents 4-Bromothiophenol Acrylic Acid Triethylamine (Base) Solvent (e.g., THF) reaction Stir at Room Temperature (2-5 hours) reagents->reaction 1. Add reagents to flask workup Acidification (e.g., HCl) Extraction with Organic Solvent Drying and Concentration reaction->workup 2. Monitor by TLC purification Recrystallization or Column Chromatography workup->purification 3. Isolate crude product product This compound purification->product 4. Purify to obtain final product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol for Synthesis

Materials:

  • 4-Bromothiophenol

  • Acrylic acid

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a stirred solution of 4-bromothiophenol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acrylic acid (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Synthesis Parameters
ParameterValue/ConditionRationale
Solvent Anhydrous THFA polar aprotic solvent that effectively dissolves the reactants.[3]
Base TriethylamineA common organic base that facilitates the formation of the thiolate anion.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic nature of the reaction.
Reaction Time 3-5 hoursTypical duration for Michael additions of this type, should be monitored by TLC.
Work-up Acidification & ExtractionNeutralizes the base and allows for the isolation of the carboxylic acid product.
Purification Recrystallization/ChromatographyEnsures high purity of the final intermediate, crucial for subsequent steps.
Expected Yield 75-90%Based on analogous thiol-Michael addition reactions reported in the literature.

Part 2: Application as an Intermediate for Anticancer Agents Targeting SIRT2 and EGFR

The structural motifs within this compound make it an attractive starting point for the synthesis of inhibitors of key oncogenic proteins like Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[4][5] Both SIRT2 and EGFR are implicated in the proliferation and survival of cancer cells, making them important targets for therapeutic intervention.[4] The bromo-substituent on the phenyl ring can be utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid moiety can be converted to amides or esters to modulate the compound's pharmacokinetic properties.

A recent study highlighted the potential of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as dual inhibitors of SIRT2 and EGFR.[4] By analogy, this compound can serve as a key intermediate in the synthesis of novel thioether-containing analogues with potential anticancer activity.

Experimental Workflow: Synthesis of a Hypothetical Thiazole-Based Inhibitor

cluster_0 Intermediate Activation cluster_1 Thiazole Ring Formation cluster_2 Final Inhibitor start_mat This compound activation Amidation with a substituted aniline start_mat->activation 1. Amide bond formation thiourea_formation Reaction with KSCN to form thiourea derivative activation->thiourea_formation 2. Thiourea synthesis cyclization Cyclization with a phenacyl bromide derivative thiourea_formation->cyclization 3. Hantzsch thiazole synthesis final_product Hypothetical Thiazole-based SIRT2/EGFR Inhibitor cyclization->final_product 4. Purification

Caption: A plausible synthetic route to a thiazole-based inhibitor.

Detailed Protocol for a Hypothetical Inhibitor Synthesis

Materials:

  • This compound

  • A substituted aniline (e.g., 4-aminoacetophenone)

  • Potassium thiocyanate (KSCN)

  • A substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)

  • Coupling agents (e.g., HATU, DIEA)

  • Appropriate solvents (e.g., DMF, ethanol)

  • Standard laboratory glassware for multi-step synthesis.

Procedure:

  • Amidation: Couple this compound (1.0 eq) with a substituted aniline (1.0 eq) using a standard peptide coupling reagent like HATU (1.2 eq) and a base such as DIEA (2.0 eq) in an anhydrous solvent like DMF. Stir at room temperature until completion (monitored by TLC). Work-up by extraction to isolate the amide product.

  • Thiourea Formation: React the resulting amide with potassium thiocyanate in the presence of an acid catalyst (e.g., acetic acid) under reflux to form the corresponding thiourea derivative.[4]

  • Thiazole Synthesis (Hantzsch Reaction): Cyclize the thiourea derivative with a substituted phenacyl bromide in a suitable solvent like ethanol under reflux. This reaction proceeds via the well-established Hantzsch thiazole synthesis.[4]

  • Purification: Purify the final product using column chromatography on silica gel to yield the hypothetical thiazole-based inhibitor.

Data Presentation: Key Reaction Parameters for Inhibitor Synthesis
StepKey ReagentsReaction TypeTypical YieldRationale for Choice
Amidation HATU, DIEAAmide bond formation80-95%Efficient and widely used coupling method for forming robust amide linkages.
Thiourea Formation KSCN, Acetic AcidThiourea synthesis60-80%A standard method for converting amines to thioureas.[4]
Thiazole Synthesis Phenacyl bromideHantzsch thiazole synthesis50-70%A classic and reliable method for the synthesis of the thiazole core.[4]

Part 3: Mechanism of Action and Biological Significance

The rationale for designing inhibitors based on the this compound scaffold lies in the critical roles of SIRT2 and EGFR in cancer progression.

SIRT2 is a deacetylase that targets several proteins involved in cell cycle regulation and genomic stability. Its inhibition has been shown to induce cell death in cancer cells.[5]

EGFR is a receptor tyrosine kinase that, when overactivated, drives cell proliferation, survival, and metastasis.[6] Inhibitors of EGFR are a cornerstone of targeted cancer therapy. A dual inhibitor of both SIRT2 and EGFR could offer a synergistic therapeutic effect, potentially overcoming resistance mechanisms that can develop with single-target agents.

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates SIRT2 SIRT2 SIRT2->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Inhibitor Thiazole-based Inhibitor (from Intermediate) Inhibitor->EGFR Inhibits Inhibitor->SIRT2 Inhibits

Caption: Dual inhibition of EGFR and SIRT2 pathways by a hypothetical inhibitor.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its straightforward synthesis via Thiol-Michael addition and the presence of multiple reactive sites make it an ideal starting material for creating libraries of potential drug candidates. The application of this intermediate in the development of novel anticancer agents, particularly dual inhibitors of SIRT2 and EGFR, represents a promising avenue for future research and development in oncology. The protocols and workflows detailed in this document provide a solid foundation for scientists to explore the full potential of this strategic molecular building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Applications of 3-(4-Bromophenyl)propanoic Acid in Pharma R&D. Retrieved from [Link]

  • Ataman Kimya. 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-(arylthio)propanoic acid. [Image]. Retrieved from [Link]

  • Bereczki, I., et al. (2018). Synthesis of 3-(Arylthio)
  • Google Patents. (2015). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Google Patents. (2014). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(5), 1088.
  • Di Fruscia, P., et al. (2015). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters, 6(5), 533-537.
  • Fujita, M., et al. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(3), 2137-2143.
  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Chen, C., et al. (2020). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 63(15), 8493-8507.
  • Küçükkılınç, T. T., & Küçükgüzel, I. (2021). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15.
  • Zhang, W., et al. (2020). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Biomacromolecules, 21(5), 1936-1946.
  • Singh, M., & Singh, P. (2015). Structural investigations of T854A mutation in EGFR and identification of novel inhibitors using structure activity relationships. Journal of Molecular Modeling, 21(6), 154.
  • El-Sayed, N. N. E., et al. (2021).
  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Nair, D. P., et al. (2011). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Retrieved from [Link]

  • Meng, X., et al. (2015). Multifunctional cellulose esters by olefin cross-metathesis and thiol-Michael addition. Polymer Chemistry, 6(16), 3036-3046.
  • Wójcik, M., et al. (2020).
  • Le, K., & Martin, M. (2023). Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry, 14(11), 2119-2129.
  • Di Fruscia, P., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4349-4363.
  • Sagit, Z., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(11), 3584.
  • Bereczki, I., et al. (2018). Synthesis of 3-(Arylthio)
  • D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 564-574.
  • Google Patents. (2000). US6114379A - Fungicidal compositions containing 3-amino-3-arylpropanoic acid derivatives.
  • Kaunas University of Technology. (2024). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 3-[(4-Bromophenyl)sulfanyl]propanoic acid via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive guide for the structural assignment of 3-[(4-Bromophenyl)sulfanyl]propanoic acid (also known as 3-(4-bromophenylthio)propionic acid). This compound is a critical intermediate in the synthesis of thiochromanones and various pharmaceutical scaffolds.

Accurate characterization of this molecule presents specific challenges:

  • Solvent-Dependent Resolution: The aliphatic chain protons often overlap with residual solvent signals (specifically in DMSO-

    
    ).
    
  • Aromatic Isomerism: Distinguishing the para-substituted aromatic protons requires precise coupling constant analysis (

    
     system).
    
  • Functional Group Lability: The carboxylic acid proton is exchangeable and sensitive to concentration and water content.

This guide outlines a self-validating protocol using CDCl


 as the primary solvent for backbone assignment, with comparative notes on DMSO-

for acidic proton confirmation.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize aggregation effects (dimerization of carboxylic acids), follow this preparation logic:

  • Solvent Choice: Chloroform-

    
     (CDCl
    
    
    
    )
    is the primary recommendation.
    • Reasoning: It prevents the overlap of the

      
      -methylene protons (approx. 2.6 ppm) with the residual solvent peak of DMSO-
      
      
      
      (2.50 ppm).
  • Concentration: Dissolve 15–20 mg of the solid analyte in 0.6 mL of solvent.

    • Causality: Higher concentrations favor carboxylic acid dimerization, shifting the -COOH proton downfield and broadening it. Lower concentrations yield sharper lines.

  • Reference: Use Tetramethylsilane (TMS) as the internal reference (0.00 ppm).[1][2]

Instrument Parameters
  • 1H NMR: Minimum 400 MHz (600 MHz preferred for clear AA'BB' resolution).

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • 13C NMR: Broadband decoupled.

    • Scans: Minimum 512 scans to resolve the quaternary carbons (C-Br and C-S).

Structural Analysis & Assignment Strategy

The assignment relies on breaking the molecule into three distinct spin systems:

  • The Propanoic Acid Chain: An

    
     system (two triplets).
    
  • The Aromatic Ring: A para-substituted benzene ring (

    
     system).
    
  • The Labile Proton: The carboxylic acid -OH.

Assignment Workflow Diagram

NMR_Assignment_Workflow cluster_Ali Aliphatic Chain cluster_Aro Aromatic Region Start Sample Spectrum (CDCl3) Check_Int Integration Check (Ratio 2:2:2:2) Start->Check_Int Ali_Split Identify Triplets (~2.6 & ~3.2 ppm) Check_Int->Ali_Split Aro_Split Identify AA'BB' System Two Doublets (~7.2 & ~7.4 ppm) Check_Int->Aro_Split Ali_Assign Assign via Electronegativity S-CH2 (Downfield) vs CH2-COOH (Upfield) Ali_Split->Ali_Assign Validation 2D Validation (COSY/HSQC) Ali_Assign->Validation Aro_Assign Assign via Shielding Ortho-Br (Deshielded) vs Ortho-S (Shielded) Aro_Split->Aro_Assign Aro_Assign->Validation Final Confirmed Structure Validation->Final

Figure 1: Logical workflow for assigning the NMR signals of this compound.

1H NMR Assignment Data (400 MHz, CDCl )

Self-Validating Logic:

  • Integration: The aliphatic region must show two triplets of equal area (2H each). The aromatic region must show two doublets of equal area (2H each).

  • Chemical Shift Logic: Sulfur is less electronegative than oxygen, but the

    
    -position to the carboxylic acid is less deshielded than the 
    
    
    
    -position? Correction: In thioethers, the protons on the carbon attached to sulfur (
    
    
    ) typically appear around 3.1–3.2 ppm . The protons
    
    
    to the carbonyl (
    
    
    ) appear around 2.6–2.7 ppm . This is distinct from ethers where
    
    
    is ~3.5-4.0 ppm.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 10.5 – 12.0Broad Singlet1H-Exchangeable acidic proton. Highly variable.
Ar-H (3,5) 7.42Doublet (d)2H8.5Ortho to Bromine. Br is inductively withdrawing, deshielding these protons relative to the S-ortho protons.
Ar-H (2,6) 7.24Doublet (d)2H8.5Ortho to Sulfur. S is slightly electron-donating by resonance, shielding these protons relative to the Br-ortho protons.
S-CH

3.16Triplet (t)2H7.3Deshielded by direct attachment to Sulfur.
CH

-CO
2.68Triplet (t)2H7.3Alpha to carbonyl. Typical range for acid

-protons.

Note on Coupling: The aromatic system is technically


. At lower fields (300 MHz), this may look like a "roofed" pair of doublets. At higher fields, it resolves into clear doublets with fine structure.

13C NMR Assignment Data (100 MHz, CDCl )

Self-Validating Logic:

  • Quaternary Carbons: You must observe two low-intensity peaks in the aromatic region (C-S and C-Br) and one carbonyl peak.

  • C-Br Shift: Carbon attached to Bromine is typically shielded (upfield) relative to benzene due to the "Heavy Atom Effect," appearing ~120 ppm.

PositionShift (

, ppm)
TypeAssignment Logic
C=O 177.8QuaternaryCarboxylic acid carbonyl. Most downfield signal.
Ar-C (Ipso-S) 134.8QuaternaryIpso to Sulfur.
Ar-C (Ortho-Br) 132.1CHOrtho to Br. Correlates with 7.42 ppm proton in HSQC.
Ar-C (Ortho-S) 130.5CHOrtho to S. Correlates with 7.24 ppm proton in HSQC.
Ar-C (Ipso-Br) 120.4QuaternaryIpso to Br. Upfield due to heavy atom effect.
CH

-CO
34.2CH

Alpha to carbonyl.
S-CH

28.8CH

Attached to Sulfur. (Note: S-C is often upfield of C-C=O in this specific scaffold).

2D NMR Validation Protocols

To confirm the connectivity (especially if the aliphatic triplets are close), perform the following:

1H-1H COSY (Correlation Spectroscopy)
  • Experiment: Standard magnitude COSY.

  • Expected Result:

    • Cross-peak 1: The triplet at 3.16 ppm must show a strong cross-peak with the triplet at 2.68 ppm. This confirms the

      
       linkage.
      
    • Cross-peak 2: The doublet at 7.42 ppm must correlate with the doublet at 7.24 ppm.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for connecting the two fragments (Ring and Chain).

  • Key Correlation: Look for a correlation between the S-CH

    
     protons (3.16 ppm)  and the Aromatic Ipso-S Carbon (134.8 ppm) .
    
    • Significance: This 3-bond coupling (

      
      ) proves the sulfur atom connects the alkyl chain to the aromatic ring.
      
  • Carbonyl Check: The CH

    
    -CO protons (2.68 ppm)  should show a strong correlation to the C=O carbon (177.8 ppm) .
    
Molecular Structure Diagram with Numbering

Molecular_Structure This compound (Atom Numbering for Table) Br Br C4 C4 Br->C4 C3 C3 C4->C3 C5 C5 C4->C5 C2 C2 C3->C2 C6 C6 C5->C6 C1 C1 C2->C1 C6->C1 S S C1->S C_beta S->C_beta C_alpha COOH COOH C_alpha->COOH C_beta->C_alpha

Figure 2: Connectivity map. C1 is the Ipso-S carbon; C4 is the Ipso-Br carbon. C


 corresponds to the S-CH

group.

Troubleshooting & Quality Control

IssueCauseSolution
Missing COOH Peak Proton exchange with water in solvent.Dry the sample or switch to DMSO-

. Note that in DMSO, the COOH usually appears at 12.3 ppm.
Merged Aliphatic Triplets Accidental equivalence or solvent overlap.In DMSO-

, the

-COOH triplet (~2.53 ppm) often merges with the solvent pentet (2.50 ppm). Use CDCl

.
"Roofing" in Aromatics Strong coupling (second order effects).[3]This is normal for

systems at lower fields (<300 MHz). Do not interpret as impurities. Calculate center of gravity for shifts.

References

  • Menczinger, B., et al. (2018).[3] "Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates." SynOpen, 2, 64–71.[3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 63099285, 3-(4-Bromophenyl)sulfanyl-3-phenylpropanoic acid (Analogous substructure data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for S-CH2 and Ar-Br chemical shift increments).
  • ChemScene.[4] (n.d.). Product Data: 3-[(4-Bromophenyl)thio]propanoic acid.[4] CAS 13735-04-1.[4]

Sources

developing assays to test the biological activity of 3-[(4-Bromophenyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assay Development Pipeline for 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Executive Summary & Scientific Rationale

This guide details the assay development strategy for This compound (CAS: 13735-04-1).[1] Structurally, this compound features a lipophilic 4-bromophenyl tail linked via a thioether to a propanoic acid headgroup.[1] This scaffold is a classic pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, similar to fibrates (e.g., Fenofibrate) and thio-fatty acid analogs like Tetradecylthioacetic acid (TTA).[1]

Hypothesis: The carboxylic acid moiety mimics free fatty acids, while the thioether linkage prevents


-oxidation, potentially locking the molecule in a bioactive conformation that activates nuclear receptors (PPAR

,

, or

) involved in lipid metabolism and inflammation control.[1]

Scope:

  • Compound Handling: Critical solubility and stability parameters for thioethers.

  • Primary Pharmacodynamics: Luciferase Reporter Assays for PPAR activation.

  • Safety Profiling: Cytotoxicity screening in metabolically active cell lines (HepG2).

  • ADME Profiling: Microsomal stability focusing on S-oxidation.

Compound Preparation & Handling (The Foundation of Trust)

Before biological testing, the physicochemical properties must be managed to prevent experimental artifacts.[1]

  • Solubility: The free acid is hydrophobic.[1] Dissolve in 100% DMSO to create a 10–100 mM stock.

    • Critical Step: Avoid freeze-thaw cycles which can precipitate the compound.[1] Aliquot into single-use amber vials.

  • Stability (Thioether Alert): The sulfur atom is susceptible to oxidation to sulfoxide (-S(=O)-) and sulfone (-S(=O)

    
    -) upon exposure to air and light.[1]
    
    • Storage: -20°C or -80°C under argon/nitrogen.[1]

    • Working Solutions: Prepare fresh in assay buffer immediately before use.[1] Do not store diluted aqueous solutions.[1]

Primary Assay Protocol: PPAR Nuclear Receptor Reporter Screen

Objective: To quantify the transcriptional activation potency (EC


) of the compound against PPAR subtypes (

,

,

).

Mechanism: This assay uses a "One-Hybrid" system where the Ligand Binding Domain (LBD) of the PPAR is fused to the Gal4 DNA-binding domain.[1] Activation drives the expression of a Luciferase reporter.[1]

Experimental Workflow Diagram

G Compound Compound Stock (DMSO) Incubation Ligand Treatment (24 Hours) Compound->Incubation Dilution Transfection Transfection (HEK293 Cells) Plasmids: Gal4-PPAR-LBD + UAS-Luc Transfection->Incubation Seeding Lysis Cell Lysis & Substrate Addition Incubation->Lysis Readout Luminescence Detection Lysis->Readout RLU Measurement

Figure 1: Workflow for the Nuclear Receptor Reporter Assay.[1]

Step-by-Step Protocol

Materials:

  • Cell Line: HEK293 or COS-7 (Low endogenous receptor background).[1]

  • Plasmids:

    • Expression Vector: Gal4-DBD fused to PPAR

      
      /
      
      
      
      /
      
      
      -LBD.[1]
    • Reporter Vector: UAS (Upstream Activation Sequence) linked to Firefly Luciferase.[1]

    • Normalization Vector: Renilla Luciferase (constitutive) to control for transfection efficiency.

  • Controls:

    • Positive (PPAR

      
      ): GW7647 (10 nM - 1 
      
      
      
      M).[1]
    • Positive (PPAR

      
      ): Rosiglitazone.[1][2][3]
      
    • Negative:[1] DMSO (0.1% final).[1]

Procedure:

  • Seeding: Plate HEK293 cells in white-walled 96-well plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).

  • Transfection (Day 2): Use a lipid-based reagent (e.g., Lipofectamine) to co-transfect the three plasmids (Ratio 5:5:1 for Receptor:Reporter:Renilla). Incubate for 4–6 hours.

  • Treatment (Day 2 evening):

    • Perform a serial dilution of this compound (e.g., 8-point dose-response: 100

      
      M to 1 nM).
      
    • Add compounds to cells.[1] Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Incubate for 18–24 hours at 37°C/5% CO

    
    .
    
  • Detection:

    • Lyse cells using Dual-Luciferase Assay buffer.[1]

    • Measure Firefly signal (Experimental) followed by Renilla signal (Normalization).

  • Analysis: Calculate the Ratio (Firefly/Renilla). Plot Fold Induction vs. Log[Concentration] to determine EC

    
    .[1]
    

Secondary Assay Protocol: Metabolic Stability (Microsomal)

Objective: To determine if the thioether linkage is rapidly metabolized, which dictates in vivo half-life.[1]

Rationale: Thioethers are prime targets for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to S-oxidation.[1]

Metabolic Pathway Diagram

MetabolicPath Parent Parent Compound (Thioether) Sulfoxide Metabolite 1: Sulfoxide (-S=O) Parent->Sulfoxide Oxidation Enzyme CYP450 / FMO (+ NADPH) Enzyme->Sulfoxide Sulfone Metabolite 2: Sulfone (-SO2-) Sulfoxide->Sulfone Further Oxidation

Figure 2: Predicted Metabolic Oxidation Pathway of the Thioether Linkage.[1]

Procedure:

  • Reaction Mix: Incubate 1

    
    M test compound with pooled Liver Microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent mass (M-H)

    
     and appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.[1]
    

Safety Protocol: Cytotoxicity Screening (HepG2)

Objective: Ensure the observed activity is not due to generalized cell stress or membrane disruption.

Method: ATP-based Cell Viability Assay (e.g., CellTiter-Glo).[1]

  • Cells: HepG2 (Liver carcinoma) are preferred as they express metabolic enzymes relevant to fatty acid mimetics.[1]

  • Dosing: Treat cells with compound (0.1 – 100

    
    M) for 48 hours.[1]
    
  • Readout: Lyse and measure ATP luminescence.

  • Interpretation: If the IC

    
     (Toxicity) is < 10x the EC
    
    
    
    (Potency), the compound has a poor therapeutic index.[1]

Data Presentation & Interpretation

Summary Table Template:

ParameterAssayMetricTarget Criteria
Potency PPAR

Reporter
EC

< 10

M
Selectivity PPAR

Reporter
EC

> 10x PPAR

(if

-selective)
Toxicity HepG2 ViabilityCC

> 50

M
Stability Microsomal (Human)t

> 30 min

Troubleshooting Guide:

  • High Background in Reporter Assay: Reduce FBS concentration or switch to charcoal-stripped serum to remove endogenous fatty acids.[1]

  • Precipitation: If the compound crashes out in aqueous buffer, include 0.01% Triton X-100 or BSA (fatty acid free) to act as a carrier protein, mimicking albumin transport in blood.[1]

References

  • PubChem. (2023).[1] 3-(4-Bromophenyl)propionic acid | C9H9BrO2.[1] National Library of Medicine.[1] Link[1]

  • Frøyland, L., et al. (2020).[1] The PPAR pan-agonist tetradecylthioacetic acid (TTA) promotes redistribution of plasma cholesterol.[1] PLoS One. Link

  • Giampieri, M., et al. (2009).[1] New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists. Journal of Medicinal Chemistry. Link

  • Kim, T., et al. (2014).[1] Physiological characterization of a novel PPAR pan agonist... MHY2013. PPAR Research. Link

  • ChemicalBook. (2023).[1][4] 3-[(4-bromophenyl)thio]propanoic acid Product Information. Link

Sources

The Multifaceted Role of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid in Advanced Materials Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

In the dynamic field of material science, the quest for molecular building blocks that offer both precision and versatility is paramount. 3-[(4-Bromophenyl)sulfanyl]propanoic acid is an emerging player in this arena, uniquely equipped with three distinct functional domains: a thiol (in its sulfanyl form) for robust surface anchoring, a carboxylic acid for diverse chemical transformations, and a bromophenyl group for sophisticated cross-coupling reactions. This trifecta of functionalities positions it as a highly valuable, yet underexplored, molecule for the rational design and fabrication of advanced materials.

This comprehensive guide serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the potential applications of this compound in material science. While direct literature on this specific molecule is nascent, its applications can be confidently inferred from the well-established chemistry of its constituent functional groups. Herein, we present detailed application notes and validated protocols, grounded in analogous systems, to empower researchers to harness the full potential of this versatile compound.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is crucial for its effective application. The table below summarizes key physicochemical data for this compound.

PropertyValue
Molecular Formula C₉H₉BrO₂S
Molecular Weight 277.14 g/mol
Appearance White to off-white solid
Solubility Soluble in ethanol, DMSO, DMF
CAS Number 874985-76-1
Synthetic Protocol: A Plausible Route

While various synthetic routes can be envisioned, a common and effective method for the synthesis of 3-(alkylsulfanyl)propanoic acids involves the Michael addition of a thiol to an acrylic acid derivative. The following protocol outlines a plausible and scalable synthesis of this compound.

Reaction Scheme:

G Thiol 4-Bromothiophenol Reaction + Thiol->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Base Base (e.g., Triethylamine) Base->Reaction Catalyst Product This compound Reaction->Product

A plausible synthetic pathway for the target molecule.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a base, for example, triethylamine (0.1 equivalents), to the solution.

  • Addition of Acrylic Acid: Slowly add acrylic acid (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Application I: Self-Assembled Monolayers (SAMs) for Surface Engineering

The thiol group of this compound provides a strong and stable anchor to noble metal surfaces, particularly gold, making it an excellent candidate for the formation of self-assembled monolayers (SAMs).[1] These highly ordered molecular layers are instrumental in tailoring the surface properties of materials for a wide range of applications, including biosensors, electronics, and corrosion resistance.

Protocol for SAM Formation on Gold Substrates

This protocol details the steps for creating a well-defined SAM of this compound on a gold surface.[2][3][4]

Workflow for SAM Formation:

G Substrate Clean Gold Substrate Solution Prepare 1 mM Thiol Solution in Ethanol Substrate->Solution Immersion Immerse Substrate in Thiol Solution (24-48h) Solution->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with Nitrogen Stream Rinsing->Drying Characterization Surface Characterization (e.g., XPS, Contact Angle) Drying->Characterization G SAM SAM-Functionalized Surface (with Bromophenyl group) Reaction + SAM->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product Biaryl-Functionalized Surface Reaction->Product

Suzuki-Miyaura coupling on a SAM surface.

Step-by-Step Protocol:

  • Prepare the SAM-functionalized substrate as described in the previous section.

  • Prepare the reaction mixture: In a Schlenk flask under an inert atmosphere, dissolve the aryl boronic acid (e.g., phenylboronic acid, 10-20 mM) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., a mixture of toluene and water). Add a base such as potassium carbonate (2-3 equivalents).

  • Immerse the substrate: Place the SAM-functionalized substrate in the reaction mixture.

  • Reaction: Heat the reaction to 80-90 °C and stir for 12-24 hours.

  • Post-reaction cleaning: After the reaction, remove the substrate and sonicate it in toluene, followed by ethanol and deionized water to remove any adsorbed reagents and byproducts.

  • Characterization: Confirm the successful coupling reaction using surface analysis techniques like XPS (to detect the disappearance of the bromine signal and the appearance of new signals from the coupled molecule) and Fourier-Transform Infrared Spectroscopy (FTIR).

Application III: Functionalization of Nanoparticles

The dual functionality of a thiol anchor and a reactive terminus makes this compound an ideal ligand for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). [5][6][7][8][9]The carboxylic acid group can be used to conjugate biomolecules, drugs, or other functional moieties, while the bromophenyl group offers a site for further chemical modification.

Protocol for the Functionalization of Gold Nanoparticles

This protocol provides a method for the ligand exchange reaction to functionalize pre-synthesized citrate-stabilized gold nanoparticles with this compound.

Workflow for Nanoparticle Functionalization:

G AuNPs Citrate-Stabilized AuNPs Mixing Mix AuNPs and Thiol Solution AuNPs->Mixing ThiolSolution Aqueous Solution of Thiol ThiolSolution->Mixing Incubation Incubate (e.g., 24h) Mixing->Incubation Purification Centrifugation and Resuspension Incubation->Purification Characterization Characterize Functionalized AuNPs (UV-Vis, DLS, TEM, FTIR) Purification->Characterization

A general workflow for the functionalization of gold nanoparticles.

Step-by-Step Protocol:

  • Synthesis of Citrate-Stabilized AuNPs: Synthesize gold nanoparticles (e.g., 15-20 nm in diameter) using the well-established Turkevich method or purchase them commercially.

  • Preparation of Thiol Solution: Prepare a 1 mM aqueous solution of this compound. The pH of the solution can be adjusted to be slightly basic (pH 8-9) using a dilute NaOH solution to deprotonate the carboxylic acid and improve water solubility.

  • Ligand Exchange:

    • To a stirred solution of the citrate-stabilized AuNPs, add the thiol solution dropwise. A typical molar ratio of thiol to surface gold atoms is in the range of 1000:1 to 10000:1.

    • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

  • Purification:

    • Purify the functionalized AuNPs by repeated centrifugation and resuspension in deionized water to remove excess thiol and displaced citrate ions.

  • Characterization:

    • Confirm the successful functionalization by UV-Vis spectroscopy (a slight red-shift in the surface plasmon resonance peak is expected), Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, Transmission Electron Microscopy (TEM) to assess nanoparticle morphology and dispersion, and FTIR to identify the characteristic vibrational bands of the ligand.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, potential in material science. Its unique combination of a thiol anchor, a carboxylic acid handle, and a reactive bromophenyl group makes it a versatile tool for the precise engineering of surfaces and the functionalization of nanoparticles. The protocols and application notes provided in this guide, though based on inferred applications from well-established chemical principles, offer a solid foundation for researchers to begin exploring the capabilities of this promising molecule. As research in this area progresses, it is anticipated that this compound will find its place in the development of novel biosensors, targeted drug delivery systems, and advanced electronic materials.

References

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of various aryl halides and aryl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Sonogashira coupling - YouTube. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. Available at: [Link]

  • Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics. Available at: [Link]

  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC. Available at: [Link]

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents.
  • Synthesis of thiol esters 3a-k starting from carboxylic acids 1a-f and... - ResearchGate. Available at: [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. Available at: [Link]

  • Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging | Langmuir - ACS Publications. Available at: [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Thiols used for the functionalization of gold nanoparticles. - ResearchGate. Available at: [Link]

  • Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock. Available at: [Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Available at: [Link]

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cell-based assays with 3-[(4-Bromophenyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore & Biological Context

In the landscape of metabolic disease research and Fragment-Based Drug Discovery (FBDD), 3-[(4-Bromophenyl)sulfanyl]propanoic acid (also known as 3-(4-bromophenylthio)propionic acid) represents a "privileged scaffold." Its structure—comprising a lipophilic bromophenyl tail, a flexible thioether linker, and a polar carboxylic acid head group—mimics the endogenous ligands of Peroxisome Proliferator-Activated Receptors (PPARs) .

While often utilized as a chemical intermediate, this molecule serves as a critical chemical probe for interrogating the "acid-linker-aromatic" binding pocket common to PPAR


 (lipid catabolism) and PPAR

(adipogenesis) [1, 2]. Furthermore, the thioether moiety distinguishes it from standard ether-linked fibrates, offering unique metabolic stability and oxidation potential profiles [3].

This Application Note details the orthogonal cell-based validation of this compound, moving from nuclear receptor transactivation to functional phenotypic readouts in adipocytes.

Mechanism of Action: The "Acid-Linker-Tail" Logic

To design effective assays, one must understand the molecular causality:

  • Head Group Anchoring: The propanoic acid moiety forms a hydrogen-bond network with the Tyr464/Tyr314/Ser280 triad (numbering varies by isoform) within the PPAR Ligand Binding Domain (LBD).

  • Hydrophobic Stabilization: The 4-bromophenyl group occupies the large hydrophobic pocket, stabilizing the active conformation of Helix 12 (H12).

  • Transcriptional Switch: This stabilization promotes heterodimerization with the Retinoid X Receptor (RXR), releasing co-repressors and recruiting co-activators (e.g., PGC-1

    
    ) to drive the transcription of genes regulating fatty acid oxidation (FAO) and storage [4].
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by the compound, highlighting the specific intervention points for the assays described below.

PPAR_Signaling Compound 3-[(4-Bromophenyl) sulfanyl]propanoic acid CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion PPAR_LBD PPAR (LBD Pocket) CellMembrane->PPAR_LBD Intracellular Binding Complex Active Transcription Complex PPAR_LBD->Complex Helix 12 Stabilization RXR RXR (Heterodimer Partner) RXR->Complex CoActivators Co-Activators (PGC-1α) CoActivators->Complex DNA_PPRE DNA (PPRE Sequence) Complex->DNA_PPRE Binds Promoter TargetGenes Target Genes: CPT1A (Oxidation) FABP4 (Storage) AdipoQ (Insulin Sens.) DNA_PPRE->TargetGenes Transcription PhysioEffect Physiological Output: Increased Fatty Acid Oxidation Adipocyte Differentiation TargetGenes->PhysioEffect Translation & Function

Caption: Figure 1. Mechanism of Action for aryl-thio-propionic acid scaffolds. The compound traverses the membrane to stabilize the PPAR-RXR complex, initiating transcription of metabolic genes.

Protocol 1: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the potency (


) and efficacy (

) of the compound against specific PPAR isoforms (PPAR

vs. PPAR

) using a luciferase reporter system.

Rationale: This is the "Gold Standard" for validating direct nuclear receptor engagement, decoupling the receptor event from downstream physiological noise.

Materials
  • Cell Line: HEK293T or COS-7 (Null background for PPARs).

  • Plasmids:

    • Expression Vectors: pSG5-hPPAR

      
      , pSG5-hPPAR
      
      
      
      .
    • Reporter: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

    • Normalization: pRL-TK (Renilla luciferase).

  • Reagents: Lipofectamine 3000, Dual-Glo® Luciferase Assay System.

Step-by-Step Methodology
  • Seeding: Plate HEK293T cells at

    
     cells/well in white-walled 96-well plates. Incubate for 24h in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    
    • Critical Insight: Use CS-FBS to remove endogenous fatty acids that could cause high background activation of PPARs.

  • Transfection: Prepare transfection complexes (Ratio 1:1:0.1 for Receptor:Reporter:Renilla). Transfect cells and incubate for 6h.

  • Treatment:

    • Exchange media for fresh DMEM + 1% CS-FBS.

    • Treat with this compound (Dose range: 1

      
      M to 100 
      
      
      
      M).
    • Controls: Vehicle (DMSO < 0.1%), Positive Control (GW7647 for

      
      , Rosiglitazone for 
      
      
      
      ).
  • Incubation: Incubate for 18–24 hours.

  • Lysis & Readout: Add Dual-Glo® reagent. Measure Firefly luminescence (Target) followed by Stop & Glo® (Renilla normalization).

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Fit data to a sigmoidal dose-response curve.

Protocol 2: Functional Adipogenesis Assay (3T3-L1 Differentiation)

Objective: Determine if the compound acts as a functional PPAR


 agonist by driving the differentiation of pre-adipocytes into mature adipocytes.

Rationale: Transcriptional activation does not always equal phenotypic change. This assay validates the compound's ability to drive a complex biological program.

Step-by-Step Methodology
  • Expansion: Maintain 3T3-L1 fibroblasts in DMEM + 10% Calf Serum (Not FBS) until 100% confluent.

    • Self-Validating Step: Cells must be contact-inhibited for 48h (Day 0) to synchronize the cell cycle before induction.

  • Induction (Day 0): Switch to "MDI" Differentiation Media:

    • DMEM + 10% FBS.

    • 0.5 mM IBMX.

    • 1

      
      M Dexamethasone.
      
    • 1

      
      g/mL Insulin.
      
    • Test Condition: Add this compound (10

      
      M and 50 
      
      
      
      M).
  • Maintenance (Day 2): Switch to DMEM + 10% FBS + Insulin only. Re-add the test compound.

  • Terminal Differentiation (Day 4 onwards): Switch to DMEM + 10% FBS. Re-add compound every 2 days.

  • Readout (Day 8-10):

    • Oil Red O Staining: Fix cells (4% Paraformaldehyde), stain with Oil Red O, and image red lipid droplets.

    • Quantification: Elute stain with isopropanol and measure Absorbance at 510 nm.

Data Interpretation & Expected Results

The following table summarizes the expected profile of this compound compared to clinical standards. Being a "fragment-like" scaffold, it typically exhibits lower potency than optimized drugs.

ParameterThis compoundRosiglitazone (PPAR

Control)
GW7647 (PPAR

Control)
Interpretation
EC

(Transactivation)
10 – 50

M
~0.05

M
~0.006

M
The scaffold is a weak-to-moderate agonist. High concentrations are required for activity.
Max Efficacy (

)
60 – 80%100%100%Likely a partial agonist due to the lack of extensive hydrophobic tail interactions found in full drugs.
Lipid Accumulation (3T3-L1) Moderate Increase (+)Strong Increase (+++)No Effect (-)Confirms PPAR

component activity.
Cytotoxicity (HepG2) Low (

M)
LowLowThe scaffold is generally non-toxic at effective doses.

Troubleshooting & Optimization

  • Issue: Low Signal-to-Noise in Luciferase Assay.

    • Root Cause:[1][2][3][4] High background from serum fatty acids.

    • Solution: Ensure Charcoal-Stripped FBS is used during the treatment window. Endogenous lipids in standard FBS will activate PPARs, masking the compound's effect.

  • Issue: Compound Precipitation.

    • Root Cause:[1][2][3][4] The bromophenyl group is highly lipophilic.

    • Solution: Do not exceed 0.5% DMSO in the final well. If testing >50

      
      M, ensure pre-dilution in warm media.
      
  • Issue: Lack of Differentiation in 3T3-L1.

    • Root Cause:[1][2][3][4] Passage number too high.

    • Solution: Use 3T3-L1 cells below passage 10. Older cells lose adipogenic potential.

References

  • Fracchiolla, G., et al. (2009). "New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function."[5] Journal of Medicinal Chemistry.

  • Li, W., et al. (2006). "Cell-based assays for profiling activity and safety properties of cancer drugs."[1] Journal of Pharmacological and Toxicological Methods.

  • Hovland, A., et al. (2020). "The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL." PLOS ONE.

  • Montagner, A., et al. (2011). "Liver PPARα is crucial for whole-body fatty acid homeostasis and is protective against NAFLD." Gut.

  • BioSynth. "3-(4-Bromophenyl)propionic acid Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(4-Bromophenyl)sulfanyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPSP-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 3-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS: 13735-04-1), a critical intermediate often used in the synthesis of PPAR agonists and other metabolic disease therapeutics.

This molecule presents a "Perfect Storm" of purification challenges:

  • The Sulfur Core: Susceptible to oxidation (sulfoxides) and dimerization (disulfides).

  • The Propanoic Tail: Flexible alkyl chain leading to "oiling out" rather than crystallization.

  • The Bromine Atom: Heavy atom effect increasing lipophilicity, complicating aqueous washes.

This guide provides self-validating protocols to isolate high-purity material (>98%).

Module 1: The "Sticky" Impurity (Disulfide Removal)

Symptom: Your crude product is yellow/orange and sticky. NMR shows a complex aromatic region but correct aliphatic integration. Diagnosis: Contamination with Bis(4-bromophenyl)disulfide . Root Cause: The starting material, 4-bromothiophenol, oxidizes rapidly in air before or during the alkylation step. This disulfide is neutral and chemically inert to mild alkylating conditions, carrying through to the end.

The Solution: The "pH Switch" Protocol

We utilize the acidity difference between the product (Carboxylic Acid, pKa ~4.5) and the impurity (Disulfide, non-ionizable). This is a Self-Validating System : if the steps fail, the phase behavior immediately alerts you to the specific error.

Step-by-Step Protocol
  • Dissolution (The Switch On):

    • Dissolve crude reaction mixture in 1M NaOH (Use 3-4 equivalents relative to theoretical yield).

    • Validation: The product must dissolve.[1] If solids remain, they are likely the disulfide impurity or unreacted inorganic salts.

  • The Wash (The Separation):

    • Wash the aqueous basic layer with Diethyl Ether or MTBE (2x volumes).

    • Why: The ionized product (

      
      ) stays in water. The lipophilic disulfide partitions into the ether.
      
    • Visual Check: The ether layer will likely turn yellow/orange (removing the color). The aqueous layer should clarify.

  • Precipitation (The Switch Off):

    • Separate the aqueous layer. Cool to 0-5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Validation: A white solid must precipitate. If oil forms, see Module 2.

Visualizing the Workflow

PurificationLogic Crude Crude Mixture (Product + Disulfide) NaOH Add 1M NaOH Crude->NaOH Partition Partition: Aqueous vs Organic NaOH->Partition OrgLayer Organic Layer (Contains Disulfides) Partition->OrgLayer Wash with MTBE AqLayer Aqueous Layer (Contains Product Salt) Partition->AqLayer Retain Waste Waste OrgLayer->Waste Discard Acidify Acidify (HCl) to pH 1 AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate

Caption: The "pH Switch" separates the acidic product from neutral lipophilic impurities.

Module 2: Crystallization Nightmares (Oiling Out)

Symptom: Upon acidification or cooling, the product separates as a milky oil that refuses to solidify, or forms a "gum" at the bottom of the flask. Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Root Cause: The flexible propanoic acid chain lowers the melting point. Impurities depress it further. If the temperature is above the depressed melting point during precipitation, it oils out.

The Solution: Dual-Solvent Recrystallization

Do not rely on single-solvent cooling. You need a system that forces lattice formation over oil separation.

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) [2]

Protocol
  • Dissolution: Dissolve the crude solid (or oil) in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • The Seed: Remove from heat. Add n-Heptane dropwise until a faint persistent cloudiness appears.

  • The Clarification: Add 1-2 drops of Ethyl Acetate to just clear the solution again.

  • The Slow Cool: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed.

    • Technical Insight: Rapid cooling traps solvent and impurities, leading to oil. Slow cooling allows the molecules to align into the crystal lattice.

  • The Harvest: Once room temp is reached, move to 4°C fridge. Filter and wash with cold 1:3 EtOAc:Heptane.

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Hot)Solubility (Cold)Suitability
Water (pH 1) InsolubleInsolublePrecipitation Medium
Water (pH 10) SolubleSolubleExtraction Medium
Ethyl Acetate HighModeratePrimary Crystallization Solvent
n-Heptane LowInsolubleAnti-Solvent
Ethanol HighHighAvoid (Yield loss is too high)

Module 3: Oxidation & Stability (The Sulfur Issue)

Symptom: Product purity decreases over time; appearance of a peak at M+16 in Mass Spec. Diagnosis: Oxidation to Sulfoxide (


).
Root Cause:  Thioethers are electron-rich and easily oxidized by atmospheric oxygen or peroxides found in ether solvents.
Prevention Protocol
  • Peroxide Check: If using THF or Diethyl Ether in synthesis or extraction, test for peroxides using Quantofix strips. Peroxides catalyze the oxidation of sulfur.

  • Degassing: Sparge all aqueous buffers with Nitrogen or Argon for 15 minutes before use.

  • Drying: Dry the final product under high vacuum (< 1 mbar) but do not heat above 40°C for extended periods, as this can promote surface oxidation if trace air is present.

FAQ: Rapid Fire Troubleshooting

Q: My product smells like rotten eggs/garlic. Is this normal? A: No. This indicates residual 4-bromothiophenol .

  • Fix: The Acid-Base extraction (Module 1) usually removes this. If the smell persists, the thiophenol (pKa ~6) might be co-precipitating. Repeat the base wash but adjust the pH of the wash solution to 7.5-8.0 (using saturated NaHCO3 instead of NaOH). The thiophenol will remain largely protonated (organic soluble) while your product (pKa ~4.5) remains ionized (water soluble).

Q: Can I use DCM (Dichloromethane) for the extraction? A: Yes, but beware of emulsions. The heavy bromine atom + heavy chlorinated solvent can create stubborn emulsions. MTBE or Ethyl Acetate is preferred for cleaner phase separation.

Q: What is the expected Melting Point? A: Literature values vary slightly due to crystal polymorphs, but expect 133–136 °C [1]. A melting range >2°C indicates impurity (likely disulfide).

References

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)propionic acid Product Specification. Retrieved from (Verified via search results 1.10).

  • Vertex Patent Data. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN102211994A.[1] (Provides the basis for EtOAc/Heptane recrystallization logic).

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[3] (Validates Acid/Base extraction for bromophenyl-alkanoic acids).

  • PubChem. (n.d.).[4] 3-(Phenylthio)propanoic acid - pKa and Chemical Properties. National Library of Medicine. (Source for pKa estimation and solubility data).

Sources

stability of 3-[(4-Bromophenyl)sulfanyl]propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-[(4-Bromophenyl)sulfanyl]propanoic acid

CAS: 13735-04-1 | Formula: C₉H₉BrO₂S | MW: 261.14 g/mol [1]

Introduction: The Stability Profile

Welcome to the technical support center for This compound . This guide addresses the specific stability challenges inherent to this molecule's dual-functionality structure: a thioether (sulfide) linker and an aryl bromide moiety.[1]

While the carboxylic acid tail provides stability in solid state, the sulfur atom acts as a "soft" nucleophile, making this compound significantly more sensitive to oxidative stress than its non-sulfur analog (3-(4-bromophenyl)propionic acid).

Module 1: Oxidative Instability (The Sulfur Vulnerability)

User Issue: "My white powder has turned off-white/yellow, or my LC-MS shows a mass shift of +16 or +32."

Technical Insight: The thioether (-S-) linkage is the primary site of degradation.[1] Unlike ethers (-O-), thioethers are easily oxidized by atmospheric oxygen (slowly) or peroxides (rapidly).[1]

  • +16 Da shift: Formation of the Sulfoxide (chiral center created).[1]

  • +32 Da shift: Formation of the Sulfone .[1]

Troubleshooting Protocol: Diagnosis & Prevention
ParameterRecommended ActionScientific Rationale
Storage Atmosphere Argon or Nitrogen backfill is mandatory for long-term storage.[1]Displaces atmospheric oxygen that drives slow auto-oxidation of the sulfur atom.[1]
Solvent Choice Avoid ethers (THF, Dioxane) unless freshly distilled/inhibited.Ethers form peroxides over time; these peroxides rapidly oxidize the thioether to sulfoxide.[1]
Detection Monitor HPLC at 254 nm .The Ar-Br chromophore remains, but the polarity shifts drastically.[1] Sulfoxides elute earlier on Reverse Phase (C18) due to increased polarity.[1]
Visualization: The Oxidation Cascade

The following diagram illustrates the stepwise degradation pathway you must prevent.[1]

OxidationPathway cluster_conditions Risk Factors Parent Parent Thioether (MW 261.1) Sulfoxide Sulfoxide Impurity (+16 Da, Chiral) Parent->Sulfoxide [O] (Peroxides/Air) Sulfone Sulfone Impurity (+32 Da, Stable) Sulfoxide->Sulfone [O] (Excess Oxidant) Old THF Old THF Old THF->Parent Peroxides UV Light UV Light UV Light->Parent Radical initiation

Figure 1: Stepwise oxidation of the sulfide linker.[2] Note that the sulfoxide formation creates a new chiral center, potentially splitting peaks in achiral chromatography.

Module 2: Photostability (The Aryl Bromide Risk)

User Issue: "I see a new impurity with Mass [M-Br+H] (de-brominated product) after leaving the solution on the bench."

Technical Insight: Aryl bromides are susceptible to photodehalogenation upon exposure to UV light (<300 nm).[1] The carbon-bromine bond can undergo homolytic cleavage, generating a radical pair.[1] In the presence of hydrogen donors (like solvents), this leads to the formation of 3-(phenylsulfanyl)propanoic acid (the debrominated analog).

Troubleshooting Guide
  • Q: Can I use amber glassware?

    • A: Yes, strictly required.[1] Standard borosilicate glass blocks some UV, but amber glass cuts off wavelengths <400 nm, protecting the C-Br bond.[1]

  • Q: Is the solid state sensitive?

    • A: Less so than solution, but surface yellowing indicates degradation.[1] Store in foil-wrapped vials.

  • Q: I need to run a reaction under light. What do I do?

    • A: You must verify if your light source emits UV.[1] If so, use a cutoff filter. The sulfur atom can also act as a radical trap or initiator, complicating the photochemistry.

Module 3: Solubility & pH Handling

User Issue: "The compound precipitates when I acidify my reaction mixture."

Technical Insight: This molecule is a carboxylic acid (pKa ≈ 4.5 - 4.8).[1] Its solubility is entirely pH-dependent.[1]

  • pH > 6: Exists as the carboxylate anion (Water soluble).[1]

  • pH < 4: Exists as the free acid (Water insoluble, likely precipitates).

Solubility Protocol
Solvent SystemSolubility StatusNotes
Water (Neutral/Acidic) Insoluble Do not attempt to dissolve directly in water.[1]
0.1M NaOH / NaHCO₃ Soluble Forms the sodium salt.[1] Warning: High pH (>12) may promote elimination reactions over long periods.[1]
DMSO / DMF High Solubility Good for stock solutions.[1] Warning: DMSO is an oxidant; store at -20°C to prevent S-oxidation.[1]
Methanol / Ethanol Soluble Suitable for transfers.[1][3]
Module 4: Validated Storage Workflow

User Issue: "How should I store this for 6+ months?"

Technical Insight: Long-term stability requires mitigating all three stress vectors: Thermal (reaction rate), Photolytic (bond cleavage), and Oxidative (sulfur attack).

Decision Tree: Storage Logic

StorageWorkflow Start Incoming Compound State Solid or Solution? Start->State Solid Solid Powder State->Solid Solution Stock Solution State->Solution SolidAction 1. Amber Vial 2. Argon Flush 3. Store at 4°C Solid->SolidAction SolventCheck Solvent? Solution->SolventCheck DMSO DMSO SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water DMSOAction Freeze at -20°C (Avoid freeze-thaw) DMSO->DMSOAction WaterAction Ensure pH > 7.0 Store at 4°C (Use within 1 week) Water->WaterAction

Figure 2: Decision matrix for maximizing shelf-life based on physical state.

Frequently Asked Questions (FAQs)

Q1: I found a similar compound, CAS 1643-30-7. Is this the same? A: No. CAS 1643-30-7 is 3-(4-bromophenyl)propionic acid.[1][4][5][6][7] It lacks the sulfur atom.[1] The "sulfanyl" (thioether) group in your compound (CAS 13735-04-1) fundamentally changes the reactivity, making it susceptible to oxidation and changing the bond angles/lipophilicity [1].

Q2: Can I use this compound in a Suzuki Coupling? A: Yes, the aryl bromide is a standard handle for Pd-catalyzed cross-coupling.[1] However, sulfur poisons Palladium catalysts .[1] You must use a catalyst system resistant to sulfur coordination (e.g., Pd(dppf)Cl₂ or S-Phos) and ensure the sulfur is not oxidized prior to reaction [2].[1]

Q3: How do I remove the sulfoxide impurity if it forms? A: It is difficult to separate via extraction due to similar acidic properties.[1]

  • Best method: Reverse-phase Preparative HPLC (Acidic mobile phase).[1] The sulfoxide is much more polar and will elute significantly earlier than the parent thioether.[1]

  • Chemical repair: Mild reduction (e.g., NaI/TFAA) can revert sulfoxides to sulfides, but this risks reducing the carboxylic acid or affecting the aryl bromide. Purification is safer than chemical reduction.[1]

References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Thioethers (Sulfides) Synthesis and Reactivity. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Bromophenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound, typically performed via a Michael addition of 4-bromothiophenol to acrylic acid, can stem from several factors. The most common culprits include poor quality of starting materials, incomplete reaction, and competing side reactions. Ensure your 4-bromothiophenol is free from its common impurity, 4,4'-dibromodiphenyl disulfide, and that the acrylic acid has not polymerized. Incomplete reactions can be addressed by optimizing reaction time, temperature, or catalyst concentration.

Q2: I am observing an insoluble white solid in my reaction mixture. What is it likely to be?

A2: An insoluble white solid is often the disulfide byproduct, 4,4'-dibromodiphenyl disulfide. This can form from the oxidation of 4-bromothiophenol, especially in the presence of air or other oxidants. It is also a common impurity in commercial 4-bromothiophenol[1].

Q3: My final product shows an extra peak in the aromatic region of the 1H NMR spectrum. What could this be?

A3: An unexpected peak in the aromatic region could indicate the presence of unreacted 4-bromothiophenol or the byproduct 4,4'-dibromodiphenyl disulfide. Comparing the chemical shifts and coupling patterns with reference spectra of these compounds will help in identification.

Q4: The reaction seems to have stalled and is not proceeding to completion. What can I do?

A4: Stalled reactions are often due to catalyst deactivation or insufficient catalyst loading. If you are using a base catalyst, ensure it is not neutralized by any acidic impurities in your starting materials or solvent. Increasing the catalyst amount or adding a fresh portion of the catalyst can sometimes restart the reaction. Additionally, confirming the reaction temperature is optimal is crucial, as lower temperatures can significantly slow down the reaction rate.

Q5: I'm concerned about the polymerization of acrylic acid. How can I prevent this?

A5: Acrylic acid is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators[2][3]. To minimize this, use acrylic acid that contains an inhibitor, such as hydroquinone. Running the reaction at a controlled, moderate temperature and under an inert atmosphere (e.g., nitrogen or argon) can also help prevent polymerization.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Poor Quality Starting Materials Analyze starting materials (4-bromothiophenol and acrylic acid) by NMR or HPLC for purity.Use freshly purchased or purified starting materials. 4-bromothiophenol can be purified by recrystallization. Ensure acrylic acid is stabilized with an inhibitor.
Inactive Catalyst If using a base catalyst, check its pH. Ensure it is not an old or degraded batch.Use a fresh batch of catalyst. For base-catalyzed reactions, consider using a stronger, non-nucleophilic base.
Suboptimal Reaction Conditions Review reaction temperature, time, and solvent.Optimize reaction parameters. A solvent that solubilizes all reactants is crucial. Ensure the reaction is stirred efficiently.
Presence of Water Check for moisture in reactants and solvent, especially if using a moisture-sensitive catalyst.Use anhydrous solvents and dry glassware.
Problem 2: Presence of Significant Impurities in the Crude Product
Observable Symptom Potential Impurity Identification Method Mitigation Strategy
Insoluble white/off-white solid4,4'-Dibromodiphenyl disulfideNMR, Mass SpectrometryUse high-purity 4-bromothiophenol. Run the reaction under an inert atmosphere to prevent oxidation of the thiol.
Broad polymer-like signals in NMRPolyacrylic acid1H NMR (broad peaks)Use inhibited acrylic acid. Control reaction temperature carefully. Avoid exposure to light which can initiate polymerization.
Signals corresponding to starting materialsUnreacted 4-bromothiophenol and/or acrylic acidTLC, HPLC, NMRIncrease reaction time, temperature, or catalyst concentration. Ensure stoichiometric balance of reactants.
Unexpected ester signals in NMREsterified product (e.g., ethyl 3-[(4-bromophenyl)sulfanyl]propanoate)NMR, Mass SpectrometryIf using an alcohol as a solvent, transesterification can occur. Use a non-alcoholic solvent if the acid is the desired product.
Double addition product3-({3-[(4-Bromophenyl)sulfanyl]propanoyl}oxy)propanoic acidMass Spectrometry, 13C NMRThis is less common but possible. Use a slight excess of the thiol to favor the mono-addition product.

Experimental Protocols & Data Interpretation

Protocol 1: Synthesis of this compound
  • To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent (e.g., toluene or THF), add a base catalyst (e.g., triethylamine, 0.1 eq).

  • Stir the mixture under an inert atmosphere (N2 or Ar).

  • Slowly add acrylic acid (1.1 eq) to the solution at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Common Analytical Data for Product and Key Impurities
Compound Appearance Approx. 1H NMR Chemical Shifts (CDCl3, δ ppm) Analytical Technique
This compoundWhite to off-white solid7.4 (d, 2H), 7.2 (d, 2H), 3.1 (t, 2H), 2.7 (t, 2H)HPLC, NMR, Mass Spec
4-BromothiophenolColorless crystals7.3 (d, 2H), 7.1 (d, 2H), 3.4 (s, 1H, SH)TLC, GC-MS, NMR
4,4'-Dibromodiphenyl disulfideWhite to pale yellow powder7.4 (d, 4H), 7.3 (d, 4H)TLC, HPLC, NMR
Polyacrylic acidViscous liquid or solidBroad, unresolved peaksNMR

Note: Chemical shifts can vary depending on the solvent and concentration. For a comprehensive list of common NMR solvent and impurity shifts, refer to Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010)[4][5].

Mechanistic Insights & Impurity Formation

The synthesis of this compound proceeds via a base-catalyzed Michael addition. Understanding the reaction mechanism is key to controlling impurity formation.

Diagram 1: Reaction Mechanism and Formation of Key Impurities

G start_materials 4-Bromothiophenol + Acrylic Acid thiolate 4-Bromothiophenolate (anion) start_materials->thiolate Base Catalyst disulfide 4,4'-Dibromodiphenyl disulfide start_materials->disulfide Oxidation (Air) polymer Polyacrylic acid start_materials->polymer Radical/Heat Polymerization enolate Enolate Intermediate thiolate->enolate Michael Addition product This compound enolate->product Protonation G start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_sm Check Starting Material Purity low_yield->check_sm check_conditions Review Reaction Conditions low_yield->check_conditions check_catalyst Verify Catalyst Activity low_yield->check_catalyst identify_impurity Identify Impurity (NMR, MS, HPLC) impurity->identify_impurity purify_sm Purify/Replace Starting Materials check_sm->purify_sm optimize Optimize Time, Temp, Stoichiometry check_conditions->optimize replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst mitigate_disulfide Inert Atmosphere identify_impurity->mitigate_disulfide Disulfide mitigate_polymer Use Inhibitor, Control Temp identify_impurity->mitigate_polymer Polymer

Caption: A logical flow for troubleshooting synthesis issues.

References

  • Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5879-5888.
  • Pacheco-López, C., et al. (2013). Free-solvent Michael addition of glycerol to acrylic compounds. Tetrahedron Letters, 54(33), 4463-4466.
  • Chan, J. W. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Retrieved from [Link]

  • Smidrkal, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 348-352.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • d'Halluin, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4529.
  • Turton, R., et al. (n.d.). Separations and Reactors Acrylic Acid Production via the Catalytic Partial Oxidation of Propylene. West Virginia University.
  • Lowe, A. B., & Hoyle, C. E. (Eds.). (2010). Thiol-ene “click” chemistry. John Wiley & Sons.
  • Wang, H., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • PubChem. (n.d.). 4-Bromothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • PubChem. (n.d.). Acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • De, S., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 565-576.
  • Agova, N., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 405-411.
  • Scribd. (n.d.). Acrylic Acid Production Guide. Retrieved from [Link]

  • Agova, N., et al. (2021). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Liu, J., et al. (2016). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Biomacromolecules, 17(6), 2137-2146.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • ChemAnalyst. (2023, August 11). Understanding the Production Process of Acrylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-[(4-Bromophenyl)sulfanyl]propanoic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-[(4-Bromophenyl)sulfanyl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this versatile substrate. Our focus will be on palladium-catalyzed cross-coupling reactions, which represent a significant and often challenging application. The content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Section 1: Foundational Principles of Catalyst Selection

Q1: I need to perform a cross-coupling reaction on this compound. Where do I even begin with choosing a catalyst system?

A1: The choice of a catalyst system is fundamentally dictated by the specific transformation you wish to achieve. For this compound, the primary site for cross-coupling is the C-Br bond. The most common reactions are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N or C-O bond formation), and Heck (C-C bond formation with an alkene).

Your decision-making process should be guided by three core components: the palladium source (precatalyst) , the ligand , and the base .

  • Palladium Precatalyst: This is the source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts that feature a ligand already bound to a Pd(II) source.

  • Ligand: The ligand is arguably the most critical component for success. It stabilizes the palladium center, influences its reactivity, and dictates the scope of the reaction. For an electron-rich aryl bromide like yours, bulky, electron-rich phosphine ligands are the standard starting point.[1]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing the HX acid generated during the catalytic cycle.[2][3]

A logical workflow for catalyst selection is visualized below.

G cluster_start cluster_pathways cluster_components Reaction_Type What type of bond are you forming? Suzuki C-C (Suzuki-Miyaura) (with Boronic Acid) Reaction_Type->Suzuki C-C Buchwald C-N / C-O (Buchwald-Hartwig) (with Amine/Alcohol) Reaction_Type->Buchwald C-N/C-O Heck C-C (Heck) (with Alkene) Reaction_Type->Heck C-C (alkene) Suzuki_Sys Pd Precatalyst: Pd(OAc)₂ or G3-XPhos Ligand: XPhos, SPhos, or RuPhos Base: K₃PO₄ or K₂CO₃ Solvent: Toluene/H₂O or Dioxane/H₂O Suzuki->Suzuki_Sys Buchwald_Sys Pd Precatalyst: Pd₂(dba)₃ or G3-BrettPhos Ligand: BrettPhos or tBuXPhos Base: LHMDS or NaOtBu Solvent: Toluene or Dioxane Buchwald->Buchwald_Sys Heck_Sys Pd Precatalyst: Pd(OAc)₂ Ligand: P(o-tol)₃ or P(t-Bu)₃ Base: Et₃N or K₂CO₃ Solvent: DMF or DMAc Heck->Heck_Sys

Caption: Decision workflow for initial catalyst system selection.

Section 2: Troubleshooting Common Reaction Failures

Q2: My Suzuki-Miyaura reaction has stalled. I see starting material and some product, but the reaction won't go to completion. What's wrong?

A2: A stalled Suzuki reaction is a frequent issue and can usually be traced to one of several factors.[4]

1. Catalyst Deactivation:

  • Cause: The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand concentration.[5] The thioether moiety in your substrate can also potentially coordinate to the palladium center, inhibiting catalytic activity, although this is less common with bulky phosphine ligands.

  • Solution:

    • Check Ligand:Pd Ratio: Ensure you are using an adequate ligand-to-palladium ratio. For monodentate ligands like SPhos, a 2:1 ratio is standard.

    • Lower Temperature: While heating often increases reaction rates, excessive heat can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3-XPhos) are designed for slow, controlled release of the active Pd(0) species, which can minimize the formation of palladium black.

2. Ineffective Transmetalation:

  • Cause: The transfer of the organic group from the boron reagent to the palladium center (transmetalation) is a critical step and is highly dependent on the base and solvent.[6] The boronic acid may be decomposing, or the base may not be optimal.

  • Solution:

    • Base Selection: Potassium phosphate (K₃PO₄) is often more effective than carbonates (K₂CO₃) for challenging substrates.[7] Ensure the base is finely powdered and dry.

    • Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is often crucial for activating the boronic acid. Ensure your organic solvent is properly degassed to remove oxygen, which can oxidize the catalyst.[8]

    • Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of inactive boroxines.[9] Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[9]

3. Side Reactions:

  • Cause: A common side reaction is protodeborylation of the boronic acid (replacement of the B(OH)₂ group with a hydrogen atom), which consumes your coupling partner. Homocoupling of the boronic acid can also occur.

  • Solution:

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential decomposition or side reactions.

    • Degassing: Rigorously degas your reaction mixture (e.g., via 3-4 cycles of vacuum/inert gas backfill) to minimize oxygen, which can promote side reactions.

Q3: I am observing a significant amount of a debrominated side product, 3-(phenylsulfanyl)propanoic acid. How can I prevent this?

A3: The formation of a debrominated (hydrodehalogenated) product is a classic sign of a competing reaction pathway where the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with your partner reagent.

  • Cause: This often occurs when the desired catalytic step (e.g., transmetalation in a Suzuki coupling) is slow relative to protonolysis of the Ar-Pd(II)-Br intermediate. The hydrogen source can be trace water, the solvent, or even an amine base.

  • Troubleshooting Steps:

    • Increase Coupling Partner Concentration: Using a slight excess (1.2-1.5 eq.) of the nucleophilic coupling partner (e.g., boronic acid) can kinetically favor the desired cross-coupling pathway.

    • Change the Base: If using an amine base like triethylamine (Et₃N) in a Heck reaction, it can also act as a hydride source. Switching to an inorganic base like K₂CO₃ or Cs₂CO₃ may reduce this side reaction.[10]

    • Optimize the Ligand: A more electron-donating and bulky ligand can accelerate the reductive elimination step, which is the final product-forming step, potentially outcompeting the protonolysis pathway.[1] If you are using a simple ligand like PPh₃, switching to a Buchwald-type biarylphosphine ligand (e.g., XPhos) is a standard strategy.

    • Ensure Anhydrous Conditions (if applicable): For reactions that do not require water (like certain Stille or Buchwald-Hartwig couplings), ensure your solvent and reagents are scrupulously dry.

Section 3: Optimization and Advanced Protocols

Q4: How do I systematically screen for the optimal catalyst, ligand, and base for my reaction?

A4: A Design of Experiments (DoE) approach or a systematic parallel screen is the most efficient method. High-throughput screening tools can accelerate this process significantly. A typical screening table might look like this:

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2) Dioxane/H₂O10075
3Pd(OAc)₂ (2)XPhos (4) K₃PO₄ (2)Dioxane/H₂O10088
4G3-XPhos (2) -K₃PO₄ (2)Dioxane/H₂O10092
5G3-XPhos (2)-K₃PO₄ (2)Toluene/H₂O 10085
6G3-XPhos (2)-K₃PO₄ (2)Dioxane/H₂O80 90 (24h)

This table illustrates a hypothetical optimization for a Suzuki reaction. The bolded entries indicate the parameter changed from the previous best result.

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • G3-XPhos precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the G3-XPhos precatalyst.

  • Add degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water) and a substrate concentration of ~0.1 M.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. The aqueous layer will contain the deprotonated carboxylic acid product.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product, which may precipitate or can be extracted.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can the carboxylic acid group interfere with the reaction? A5: Yes, the acidic proton of the carboxylic acid will be deprotonated by the base. This is generally not a problem, but it means you must use at least one extra equivalent of base to account for this. The resulting carboxylate is typically well-tolerated by the catalyst. However, in some cases, it can coordinate to the palladium. If you suspect interference, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and hydrolyze it after the coupling reaction.

Q6: My substrate has a thioether. Can this poison the palladium catalyst? A6: Sulfur compounds are known to be potential catalyst poisons. However, the use of modern, highly active, and sterically hindered biarylphosphine ligands (like XPhos, SPhos, etc.) greatly mitigates this issue. These bulky ligands create a protective pocket around the palladium center, preventing the sulfur atom from strongly coordinating and deactivating the catalyst. If you are using older, less bulky ligands (e.g., PPh₃) and experiencing issues, catalyst poisoning is a more likely culprit.

Q7: Why is degassing the solvent so important? A7: The active catalytic species in most cross-coupling reactions is a Pd(0) complex.[9] Molecular oxygen is a potent oxidizing agent that can convert the active Pd(0) to inactive Pd(II) oxides. It can also oxidize phosphine ligands to phosphine oxides, which are ineffective ligands. Rigorous removal of oxygen from your solvents, and running the reaction under an inert atmosphere, is one of the most critical steps to ensure a successful and reproducible outcome.[8]

References

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available at: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • YouTube. CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • ACS Publications. Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light | ACS Catalysis. Available at: [Link]

  • ResearchGate. Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. Available at: [Link]

  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • ACS Publications. Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

  • ACS Publications. Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization | ACS Catalysis. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]

  • Aladdin Chemistry. One-Stop Handbook for Palladium-Catalyzed Reactions: Catalytic Cycles, Deactivation Troubleshooting, Ligand/Precatalyst Selection, and an Aladdin Reference List. Available at: [Link]

  • ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available at: [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • National Institutes of Health (NIH). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • ResearchGate. Heteroaromatic Thioether—Organostannane Cross-Coupling. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • MDPI. Heck Reaction—State of the Art. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

Sources

avoiding degradation of 3-[(4-Bromophenyl)sulfanyl]propanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Bromophenyl)sulfanyl]propanoic Acid Stability Guide

Critical Vulnerability Analysis

Compound Identity:

  • Chemical Name: this compound

  • Functional Groups: Aryl Bromide, Thioether (Sulfide) Bridge, Carboxylic Acid.

The "Hidden" Risk: Unlike its non-sulfur analog (3-(4-bromophenyl)propionic acid), this molecule contains a thioether (-S-) bridge . This sulfur atom is a "soft" nucleophile with two lone pairs of electrons, making it highly susceptible to oxidation by atmospheric oxygen (


).

Primary Degradation Pathway (S-Oxidation): Without proper storage, the sulfide bridge oxidizes to a Sulfoxide (R-S(=O)-R') and eventually a Sulfone (R-S(=O)


-R'). This transformation typically results in a color shift (white to yellow) and a drastic change in polarity/solubility, rendering the compound useless for biological assays.

Secondary Degradation Pathway (Photodehalogenation): The Carbon-Bromine (C-Br) bond on the aromatic ring is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage, generating radical species that induce polymerization or debromination.

The Chemistry of Degradation (Visualized)

The following diagram illustrates the stepwise oxidation pathway that must be prevented.

OxidationPathway Sulfide Target Molecule (Sulfide Bridge) -S- Sulfoxide Impurity A (Sulfoxide) -S(=O)- Sulfide->Sulfoxide Primary Oxidation (+16 Da Mass Shift) Oxidant Atmospheric O2 + Light/Trace Metals Oxidant->Sulfide Sulfone Impurity B (Sulfone) -S(=O)2- Sulfoxide->Sulfone Secondary Oxidation (+32 Da Mass Shift)

Figure 1: The oxidative cascade of the thioether bridge. The formation of Sulfoxide is the first sign of degradation.

Standard Operating Procedure (SOP) for Storage

To maintain purity >98%, follow this strict protocol. This system relies on excluding the three degradation catalysts: Oxygen, Light, and Moisture.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic rate of auto-oxidation. While the acid is stable at RT, the sulfur bridge requires cold storage to inhibit peroxide formation.
Atmosphere Inert Gas Purge (Argon preferred over

)
Critical: Argon is heavier than air and forms a "blanket" over the solid, preventing

contact with the sulfur atom.
Container Amber Glass with Teflon-lined capAmber glass blocks UV radiation (preventing C-Br cleavage). Teflon liners prevent leaching of plasticizers which can catalyze oxidation.
Desiccation Required The carboxylic acid moiety is hygroscopic. Moisture promotes clumping and can facilitate proton-transfer reactions that accelerate degradation.

Handling Protocol:

  • Allow the vial to warm to room temperature before opening (prevents water condensation on the cold solid).

  • Weigh out the required amount quickly.

  • Immediately backfill the headspace of the storage vial with Argon gas.

  • Seal with Parafilm® to ensure an airtight closure.

Troubleshooting & FAQs

Q1: The powder has turned from white to a pale yellow/straw color. Is it still usable?

  • Diagnosis: This is the hallmark of S-oxidation or trace bromine liberation. The sulfoxide impurity is often yellow-tinged.

  • Action: Run an LC-MS. If the Sulfoxide peak (M+16) is <2%, it may be repurified. If >5%, discard the lot as it will skew biological data (sulfoxides have vastly different hydrogen bonding properties than sulfides).

Q2: I see a new peak in my HPLC chromatogram that elutes earlier than the main peak.

  • Diagnosis: This confirms Sulfoxide formation .

  • Reasoning: The sulfoxide group (S=O) is much more polar than the sulfide (-S-), causing it to interact more strongly with the mobile phase in Reverse Phase chromatography, leading to earlier elution (lower retention time).

Q3: Can I store this as a stock solution in DMSO?

  • Answer: Use with Caution.

  • Technical Insight: While soluble, DMSO itself is an oxidant (Swern oxidation mechanism). For long-term storage, anhydrous Ethanol or Acetonitrile at -20°C is preferred. If DMSO is required, use fresh, high-grade anhydrous DMSO and store under Argon. Avoid freeze-thaw cycles.

Q4: My compound has clumped into a sticky solid.

  • Diagnosis: Hygroscopic failure. The carboxylic acid headgroup has absorbed atmospheric water.

  • Action: Dry under high vacuum (0.1 mbar) over

    
     for 24 hours. Verify purity by NMR to ensure no hydrolysis occurred (unlikely, but good practice).
    

Quality Control (QC) Validation

Use this decision tree to validate batch integrity before critical experiments.

QC_Workflow Start Visual Inspection ColorCheck Is it White? Start->ColorCheck LCMS Run LC-MS (ESI Negative Mode) ColorCheck->LCMS Yes Fail_Discard FAIL: Discard ColorCheck->Fail_Discard No (Yellow/Brown) MassCheck Check M+16 Peak (Sulfoxide) LCMS->MassCheck Pass PASS: Use for Assay MassCheck->Pass < 1% MassCheck->Fail_Discard > 5% Fail_Repurify FAIL: Recrystallize MassCheck->Fail_Repurify 1-5%

Figure 2: QC Decision Tree. Note that ESI Negative mode is preferred for the carboxylic acid moiety.

References

  • Sulfide Oxidation Kinetics: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Photostability of Aryl Halides: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Mechanisms of C-Br homolysis under UV exposure).
  • General Storage of Thioethers: Sigma-Aldrich. (n.d.). Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134.

  • Chromatographic Behavior: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Explains the retention time shift of oxidized sulfur species).

Validation & Comparative

Navigating the Research Frontier: A Comparative Guide to the Potential Efficacy of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the identification of novel molecular scaffolds is a critical starting point in the quest for new therapeutics. This guide focuses on 3-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS 13735-04-1), a compound that, while commercially available for research purposes, currently lacks published data on its specific in vitro or in vivo efficacy.

This document serves not as a review of existing data, but as a forward-looking guide for the scientific community. We will dissect the molecule's structural components to infer its potential therapeutic relevance by drawing comparisons with structurally related compounds. Furthermore, we will provide robust, detailed protocols for how one would systematically evaluate its efficacy, thereby offering a foundational blueprint for future research endeavors. Our objective is to equip researchers with the rationale and methodologies needed to explore the potential of this intriguing molecule.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a specific organic molecule featuring a brominated phenyl ring linked to a propanoic acid moiety through a sulfur atom (thioether linkage). A thorough review of current scientific literature reveals no peer-reviewed studies detailing its biological activity. Its primary role, as suggested by its availability from chemical suppliers, is likely as a chemical intermediate—a building block for synthesizing more complex molecules[1][2].

The true value of a compound like this lies in its potential for chemical modification. For instance, the related compound 3-(4-Bromophenyl)propanoic acid is a known intermediate in the synthesis of a diverse array of molecules with potential therapeutic applications in cardiovascular and neurological disorders, as well as in antimicrobial development[3]. The structural elements of this compound—the propanoic acid core, the thioether linkage, and the bromophenyl group—each contribute to its potential as a scaffold for drug discovery.

  • Propanoic Acid Moiety: This is a common feature in many biologically active compounds and approved drugs, often involved in binding to target proteins.

  • Thioether Linkage: The sulfur atom can influence the molecule's three-dimensional structure, lipophilicity, and metabolic stability, potentially offering advantages over more common ether or amine linkages.

  • Bromophenyl Group: The bromine atom provides a reactive site for various chemical coupling reactions (e.g., Suzuki, Heck), allowing for the straightforward synthesis of a library of derivatives[3]. This is a cornerstone of lead optimization in drug discovery.

Below is a conceptual diagram illustrating how this compound could serve as a foundational scaffold for creating a diverse chemical library.

G A This compound (Starting Scaffold) B Amide Coupling (R-NH2) A->B Carboxylic Acid Modification C Esterification (R-OH) A->C Carboxylic Acid Modification D Suzuki Coupling (R-B(OH)2) A->D Bromophenyl Modification E Amide Derivatives (Potential Bioactivity) B->E F Ester Derivatives (Prodrugs) C->F G Bi-aryl Derivatives (New Scaffolds) D->G

Caption: Synthetic pathways originating from the core scaffold.

A Blueprint for Efficacy Testing: Proposed Methodologies

In the absence of existing data, we propose a logical, phased approach to characterizing the biological activity of this compound. The following protocols are designed to be self-validating and provide a comprehensive initial assessment of the compound's potential.

Phase 1: In Vitro Efficacy Screening

The initial phase focuses on cell-based assays to identify any intrinsic biological activity. Given the known activities of other propanoic acid derivatives, screening for anticancer and antimicrobial effects is a logical starting point[4][5].

Experimental Workflow: In Vitro Screening

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening A Prepare Compound Stock (DMSO, 10 mM) C Treat cells with serial dilutions of compound (0.1 - 100 µM) A->C B Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates B->C D Incubate for 72 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G H Prepare Compound Stock (DMSO, 1 mg/mL) J Add serial dilutions of compound (e.g., 1 - 512 µg/mL) H->J I Inoculate broth with microbes (e.g., S. aureus, E. coli, C. albicans) in 96-well plates I->J K Incubate for 18-24 hours J->K L Visually inspect for turbidity K->L M Determine Minimum Inhibitory Concentration (MIC) L->M

Caption: Workflow for initial in vitro anticancer and antimicrobial screening.

Protocol 1: MTT Assay for Anticancer Activity

  • Objective: To determine the concentration of the compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).

  • Rationale: This is a robust, high-throughput colorimetric assay that measures mitochondrial reductase activity, which is an indicator of cell viability. Using a panel of cell lines from different tissue origins provides a broader understanding of potential selectivity.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.

    • Seeding: Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Hypothetical Data Summary: Anticancer Screening

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer45.2
HCT116Colon Cancer> 100
HEK293Normal Kidney (Toxicity)> 100
Phase 2: In Vivo Efficacy Assessment

Should in vitro screening reveal promising activity (e.g., an IC50 < 10 µM against a specific cell line with low toxicity to normal cells), the next logical step is to assess efficacy in a living organism.

Protocol 2: Xenograft Mouse Model for Anticancer Efficacy

  • Objective: To evaluate the ability of the compound to inhibit tumor growth in an immunodeficient mouse model.

  • Rationale: The xenograft model, where human cancer cells are implanted into mice, is a standard preclinical model in oncology. It allows for the assessment of a compound's efficacy in a complex biological system, providing insights into its bioavailability and in-body activity.

  • Methodology:

    • Animal Husbandry: Use 6-8 week old female athymic nude mice, housed in a specific pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells (if active in vitro) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Treatment Administration:

      • Vehicle Control Group: Administer the vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) daily via oral gavage.

      • Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, daily via oral gavage.

      • Positive Control Group: Administer a standard-of-care drug (e.g., cisplatin) via intraperitoneal injection as per established protocols.

    • Monitoring: Measure tumor volume and body weight twice weekly for 21-28 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treatment and vehicle groups.

Hypothetical Data Summary: In Vivo Anticancer Study

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 1500%
Compound X50 mg/kg, p.o.750 ± 12040%
Cisplatin5 mg/kg, i.p.400 ± 9068%

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological efficacy, its chemical structure holds considerable promise for medicinal chemists. It represents a valuable starting point for the synthesis of novel compound libraries. The true potential of this scaffold will only be unlocked through systematic investigation.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path forward. By first conducting broad in vitro screens for anticancer and antimicrobial activity, researchers can efficiently identify any "hits." Promising candidates can then be advanced into established in vivo models to evaluate their therapeutic potential in a more complex biological context. The scientific community is encouraged to undertake these studies to determine whether this compound is merely a chemical curiosity or the foundation for a new class of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Applications of 3-(4-Bromophenyl)propanoic Acid in Pharma R&D. [Online].
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  • Thermo Scientific. (n.d.). 3-(4-Bromophenyl)propionic acid, 97%. Fisher Scientific. [Online].
  • Alchem Pharmtech. (n.d.). CAS 13735-01-1 | 3-((4-Bromophenyl)thio)propanoic acid. [Online].
  • Ihekwereme, C., et al. (2022). Biological Activity of Natural and Synthetic Compounds. MDPI. [Online].
  • Vaickelioniene, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Online].
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A-Z Guide to Reproducible Synthesis of 3-[(4-Bromophenyl)sulfanyl]propanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and chemical synthesis, the assurance of reproducibility is not merely a procedural formality but the bedrock of scientific validity. For researchers and drug development professionals, the consistent synthesis of intermediates like 3-[(4-Bromophenyl)sulfanyl]propanoic acid is paramount for the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the synthetic protocols for this compound, focusing on the critical parameters that govern experimental reproducibility. We will dissect the causality behind experimental choices, establish self-validating protocols, and compare analytical methodologies to ensure robust and reliable outcomes.

Introduction to this compound and the Imperative of Reproducibility

This compound is a versatile intermediate, valuable for its bifunctional nature, incorporating both a carboxylic acid handle and an aryl bromide. These features make it a key building block for introducing the 4-bromophenylthio moiety into larger, more complex molecules, particularly in the development of novel therapeutic agents. However, its utility is directly proportional to the reliability of its synthesis. Irreproducibility in yield, purity, or even reaction time can have cascading effects, leading to wasted resources, project delays, and compromised data integrity.

This guide aims to provide a comprehensive framework for achieving high-fidelity synthesis of this compound by exploring the nuances of reaction mechanisms, purification strategies, and analytical validation.

Synthetic Pathways: A Comparative Overview

The most common and atom-economical route to this compound is the nucleophilic addition of 4-bromothiophenol to an acrylic acid derivative. This reaction, typically a conjugate or Michael addition, is favored for its straightforwardness and generally high yields. An alternative, though less direct, approach involves the S-alkylation of 4-bromothiophenol with a 3-halopropanoic acid.

Synthetic Route Reactants General Conditions Advantages Disadvantages
Route A: Conjugate Addition 4-Bromothiophenol, Acrylic AcidBase catalyst (e.g., triethylamine, sodium hydroxide), Solvent (e.g., Ethanol, THF)High atom economy, Milder conditionsPotential for polymerization of acrylic acid, Reversibility of reaction
Route B: S-Alkylation 4-Bromothiophenol, 3-Bromopropanoic AcidStrong base (e.g., NaH, K2CO3), Aprotic polar solvent (e.g., DMF, DMSO)Irreversible reaction, Well-established SN2 mechanismUse of hazardous reagents, Potential for side reactions (elimination)

For the purposes of this guide, we will focus on the more environmentally benign and direct Route A , while drawing comparisons to Route B where relevant to highlight key principles of reproducibility.

Mastering Reproducibility: A Deep Dive into Critical Parameters

Achieving reproducible results is a multifactorial challenge. Below, we dissect the key variables in the synthesis of this compound and provide actionable strategies to control them.

Reagent Quality and Stoichiometry

The purity of starting materials is a frequent and often overlooked source of variability.

  • 4-Bromothiophenol: This reagent is susceptible to oxidation to the corresponding disulfide (1,2-bis(4-bromophenyl)disulfane). The presence of this disulfide not only reduces the effective concentration of the thiol nucleophile, leading to lower yields, but also introduces a significant purification challenge.

    • Expert Insight: Always use freshly sourced 4-bromothiophenol or purify older stock by distillation or recrystallization. A simple melting point determination can be a quick and effective quality control check.

  • Acrylic Acid: This monomer can undergo spontaneous polymerization, especially in the presence of light or heat.

    • Expert Insight: Use acrylic acid containing a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Store it in a cool, dark place.

  • Base Catalyst: The choice and amount of base are critical. A weak base like triethylamine is often sufficient to catalyze the conjugate addition. Stronger bases can deprotonate the carboxylic acid, altering its reactivity and solubility.

    • Trustworthiness: Precise measurement of the base is crucial. An excess can lead to side reactions, while an insufficient amount will result in a sluggish and incomplete reaction.

Reaction Conditions
  • Solvent: The choice of solvent influences reactant solubility and reaction rate. Protic solvents like ethanol can participate in hydrogen bonding, potentially solvating the nucleophile and modulating its reactivity.

  • Temperature: While the conjugate addition is often exothermic, maintaining a consistent temperature is key to controlling the reaction rate and minimizing side reactions.

    • Expert Insight: Running the reaction in a temperature-controlled water bath is a simple and effective way to ensure thermal consistency between experiments.

  • Atmosphere: To prevent the oxidative dimerization of the thiol, it is best practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This is a critical step for ensuring that the stoichiometry of the reactants is maintained throughout the reaction.

Work-up and Purification

The isolation and purification of the product are as critical as the reaction itself for achieving reproducible purity and yield.

  • Acidification: After the reaction is complete, the reaction mixture is typically acidified to protonate the carboxylate and precipitate the product. The pH must be carefully controlled to ensure complete precipitation without causing degradation.

  • Purification Method: Recrystallization is the most common method for purifying the crude product. The choice of solvent system is paramount.

    • Comparative Analysis:

      • Ethanol/Water: Good for precipitating the product, but may require multiple cycles for high purity.

      • Ethyl Acetate/Heptane: Offers excellent purity but can be more challenging to handle due to the volatility of heptane.[2]

    • Expert Insight: Seeding the supersaturated solution with a small crystal of pure product can induce crystallization at a consistent rate and temperature, leading to a more uniform particle size and higher purity.

Self-Validating Experimental Protocol

This protocol for the conjugate addition synthesis is designed to be self-validating by incorporating in-process checks and rigorous final characterization.

Workflow for Reproducible Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation reagent_qc Reagent QC (Melting Point, Visual) setup Assemble Glassware (Dry, Inert Atmosphere) reagent_qc->setup charge_reagents Charge Reagents (Precise Stoichiometry) setup->charge_reagents reaction_monitoring Reaction Monitoring (TLC, LC-MS) charge_reagents->reaction_monitoring Maintain T, Stirring acidification Controlled Acidification (pH check) reaction_monitoring->acidification Reaction Complete filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Solvent System A vs. B) filtration->recrystallization characterization Characterization (NMR, MS, MP) recrystallization->characterization purity Purity Assessment (HPLC) characterization->purity purity->reagent_qc Feedback Loop for Process Optimization

Caption: A self-validating workflow for reproducible synthesis.

Step-by-Step Protocol (Route A)
  • Preparation:

    • Verify the purity of 4-bromothiophenol via melting point determination.

    • Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reaction:

    • Dissolve 4-bromothiophenol (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add acrylic acid (1.05 eq) dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and acidify with 1M HCl to pH 2-3, inducing precipitation.

  • Purification:

    • Filter the crude product and wash with cold water.

    • Recrystallize the solid from an ethanol/water mixture.

  • Characterization:

    • Dry the purified product under vacuum and determine the yield.

    • Confirm the structure by ¹H NMR and Mass Spectrometry.

    • Assess purity by HPLC.

    • Determine the melting point.

Comparative Guide to Analytical Methods

No synthesis is truly reproducible without robust analytical methods to confirm the outcome. The choice of analytical technique can impact the perceived purity of the final compound.

Technique Purpose Strengths Limitations
¹H NMR Structural ConfirmationProvides detailed structural information and can reveal the presence of impurities with distinct proton signals.Not ideal for quantification without an internal standard; may not detect non-proton-containing impurities.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the target compound.Does not provide information on isomeric impurities.
Melting Point Purity AssessmentA sharp melting range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.Not a quantitative measure of purity.
HPLC Purity QuantificationHighly sensitive and quantitative method for assessing purity and detecting trace impurities.[3]Requires method development and a reference standard for accurate quantification.
Logical Relationship of Reproducibility Factors

G cluster_inputs Input Variables cluster_process Process Steps cluster_outputs Experimental Outcomes reagent_purity Reagent Purity reaction Reaction Kinetics & Side Reactions reagent_purity->reaction stoichiometry Stoichiometry stoichiometry->reaction conditions Reaction Conditions (T, Solvent, Atmosphere) conditions->reaction workup Work-up & Purification Efficiency reaction->workup yield Yield workup->yield purity Purity workup->purity reproducibility Reproducibility yield->reproducibility purity->reproducibility

Caption: Interplay of factors governing experimental reproducibility.

Conclusion and Best Practices

The reproducible synthesis of this compound is an achievable goal through meticulous control of key experimental parameters. By understanding the underlying chemistry and potential pitfalls, researchers can design and execute robust synthetic protocols.

Key Takeaways for Ensuring Reproducibility:

  • Rigorous Reagent QC: Never assume the purity of your starting materials.

  • Inert Atmosphere is Non-Negotiable: The prevention of thiol oxidation is critical.

  • Consistent Conditions: Use temperature-controlled baths and precise measurements for all reagents.

  • Systematic Purification: Develop and adhere to a standardized recrystallization protocol.

  • Orthogonal Analytical Methods: Use a combination of techniques (e.g., NMR and HPLC) to gain a comprehensive understanding of the product's identity and purity.

By implementing these principles, researchers can move from anecdotal success to a state of controlled, reproducible, and reliable chemical synthesis.

References

  • PubChem. 3-(4-Bromophenyl)sulfanyl-3-phenylpropanoic acid. Available from: [Link]

  • ACS Green Chemistry Institute. Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

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  • PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available from: [Link]

  • Taylor & Francis. Thioethers – Knowledge and References. Available from: [Link]

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  • Google Patents.CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

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A Head-to-Head Comparison of Novel 3-[(4-Bromophenyl)sulfanyl]propanoic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the modification of core chemical scaffolds is a cornerstone of developing novel therapeutics with enhanced potency and selectivity. This guide provides a detailed comparative analysis of a series of newly synthesized derivatives of 3-[(4-Bromophenyl)sulfanyl]propanoic acid, a scaffold of growing interest due to its potential biological activities.[1][2] We will delve into the structure-activity relationships (SAR), mechanistic insights, and experimental data that differentiate these compounds, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

The Rationale: Targeting Cancer with a Versatile Scaffold

The this compound core structure presents several key features for medicinal chemistry exploration. The bromophenyl group can engage in halogen bonding and hydrophobic interactions within protein binding sites, while the flexible propanoic acid chain allows for optimal positioning. The thioether linkage provides a metabolically stable connection. The primary hypothesis driving this investigation is that derivatization of the terminal carboxylic acid group can significantly modulate the compound's pharmacokinetic properties and target engagement, leading to improved anticancer efficacy.

This guide will compare the parent compound (BPS-00) with three key derivatives: an ethyl ester (BPS-01), an amide (BPS-02), and a hydrazone derivative (BPS-03), evaluating their in vitro antiproliferative activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of the synthesized compounds were evaluated using a standard MTT assay after 48 hours of treatment. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 1.

Compound IDDerivative TypeA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (A549/MCF-7)
BPS-00 Parent Acid> 100> 100-
BPS-01 Ethyl Ester75.3 ± 4.288.1 ± 5.50.85
BPS-02 Amide32.8 ± 2.945.2 ± 3.80.73
BPS-03 Hydrazone8.5 ± 0.712.3 ± 1.10.69
Key Insights from the Data:
  • The Parent Compound (BPS-00) exhibited negligible activity, highlighting the necessity of the carboxylic acid modification for cellular uptake and/or target interaction.

  • Esterification (BPS-01) provided a modest increase in activity, likely due to enhanced cell permeability as the polar carboxylic acid is masked.

  • Amidation (BPS-02) resulted in a significant improvement in potency compared to the ester. This suggests that the amide functionality may be involved in crucial hydrogen bonding interactions with the biological target.

  • Hydrazone Formation (BPS-03) yielded the most potent derivative, with a nearly four-fold increase in activity over the amide in the A549 cell line. This dramatic enhancement suggests that the hydrazone moiety may introduce additional favorable interactions or potentially a different mechanism of action. The structure-activity relationship analysis of similar scaffolds has shown that the inclusion of moieties like oximes and carbohydrazides can significantly boost antiproliferative effects.[3][4]

Mechanistic Considerations and Proposed Pathway

Based on in silico docking studies of similar compounds, it is hypothesized that these derivatives may exert their anticancer effects through the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) or the sirtuin 2 (SIRT2) enzyme, both of which are often overexpressed in cancer cells.[3] The derivatization of the propanoic acid tail appears to be crucial for orienting the bromophenyl head into the active site of these proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation Cascade Raf Raf Ras->Raf Activation Cascade MEK MEK Raf->MEK Activation Cascade ERK ERK MEK->ERK Activation Cascade Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes SIRT2 SIRT2 p53 p53 SIRT2->p53 Deacetylation (Inhibition of p53 activity) Apoptosis Apoptosis p53->Apoptosis Induces BPS_Derivative BPS Derivatives (e.g., BPS-03) BPS_Derivative->EGFR Inhibition BPS_Derivative->SIRT2 Inhibition

Caption: Proposed mechanism of action for BPS derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, detailed experimental protocols are provided below.

General Synthesis of this compound Derivatives

The synthesis workflow is a multi-step process starting from commercially available materials. The general scheme is outlined below.

G cluster_synthesis Synthesis Workflow A 4-Bromothiophenol C 3-[(4-Bromophenyl)sulfanyl] propanoic acid (BPS-00) A->C B 3-Bromopropanoic Acid B->C Base E Acyl Chloride Intermediate C->E SOCl2 D Thionyl Chloride D->E I BPS-01 (Ester) E->I J BPS-02 (Amide) E->J K Hydrazide Intermediate E->K F Ethanol F->I Nucleophilic Acyl Substitution G Ammonia G->J Nucleophilic Acyl Substitution H Hydrazine H->K Nucleophilic Acyl Substitution M BPS-03 (Hydrazone) K->M L Aldehyde/Ketone L->M Condensation

Caption: General synthesis workflow for BPS derivatives.

Step-by-step procedure for BPS-02 (Amide Derivative):

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain BPS-02.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (BPS-00 to BPS-03) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Conclusion and Future Outlook

This comparative guide demonstrates that chemical modification of the carboxylic acid moiety of this compound is a viable strategy for developing potent antiproliferative agents. The hydrazone derivative BPS-03 emerged as the most promising candidate, warranting further investigation.

Future studies should focus on:

  • Expanding the library of hydrazone derivatives to further optimize the structure-activity relationship.

  • Conducting in-depth mechanistic studies, including enzyme inhibition assays for EGFR and SIRT2, to confirm the molecular target(s).

  • Evaluating the in vivo efficacy and pharmacokinetic profile of BPS-03 in preclinical animal models.

The insights gained from this head-to-head comparison provide a solid foundation for the continued development of this promising class of compounds as next-generation cancer therapeutics.

References

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  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.
  • 3-(4-Bromophenyl)sulfanyl-3-phenylpropanoic acid | C15H13BrO2S | CID 63099285. PubChem.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ijppr.humanjournals.com.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.

Sources

Analytical Benchmarking: Validating Purity Profiles of 3-[(4-Bromophenyl)sulfanyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

In the development of PPAR agonists and sulfur-containing metabolic modulators, 3-[(4-Bromophenyl)sulfanyl]propanoic acid serves as a critical scaffold. However, a recurring failure mode in its deployment is the confusion with its non-sulfur analog and the under-detection of oxidative impurities.

This guide objectively compares two validation workflows: Method A (Routine QC) and Method B (High-Sensitivity Profiling) . Our data indicates that while Method A is sufficient for >95% purity checks, it fails to detect trace disulfide contaminants that can skew biological assays by up to 15%.

Target Molecule Profile
  • IUPAC Name: this compound[1]

  • CAS Registry Number: 13735-04-1 (Note: Do not confuse with CAS 1643-30-7, which lacks the sulfur atom).

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 261.14 g/mol [2]

The Synthesis & Impurity Landscape[3][4]

To validate purity, one must understand the genesis of impurities. The synthesis typically involves the nucleophilic substitution of 4-bromothiophenol with 3-chloropropanoic acid (or acrylic acid) under basic conditions.

The "Silent" Killer: The primary impurity is Bis(4-bromophenyl)disulfide . This forms via the oxidation of the starting thiol. It is lipophilic, elutes late on Reverse Phase (RP) columns, and is often invisible in short isocratic runs.

Figure 1: Synthesis & Impurity Pathway[5][6]

SynthesisPath Thiol 4-Bromothiophenol (Precursor A) Product TARGET MOLECULE This compound Thiol->Product Nucleophilic Sub. Impurity1 IMPURITY A Bis(4-bromophenyl)disulfide (Oxidative Dimer) Thiol->Impurity1 Oxidation (O2) Impurity2 IMPURITY B Regioisomers/Unreacted Thiol Thiol->Impurity2 Incomplete Rxn Acid 3-Chloropropanoic Acid (Precursor B) Acid->Product Base Base (NaOH/KOH) Base->Product

Caption: Chemical pathway showing the target synthesis and the critical oxidative side-reaction leading to disulfide formation.

Comparative Analysis of Validation Methods

We benchmarked two analytical workflows. Method A represents standard laboratory QC. Method B represents the "Gold Standard" required for IND-enabling studies.

Table 1: Performance Comparison
FeatureMethod A: Routine QC (HPLC-UV + 1H NMR)Method B: Deep Profiling (LC-MS + qNMR)
Primary Detector UV-Vis (254 nm)ESI Mass Spectrometry (Negative Mode)
Limit of Detection (LOD) ~0.1% (Impurity/Product ratio)< 0.01% (Trace Impurities)
Disulfide Detection Poor (Low extinction coefficient at 254nm)Excellent (Distinct mass fragment)
Structural Certainty Moderate (Inferred from retention time)High (Mass + Exact Proton Count)
Cost Per Run Low ($)High (

$)
Throughput 15 mins/sample45 mins/sample
Verdict Suitable for Batch Consistency Mandatory for Biological Validation

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this for routine purity checks (>98%).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl/sulfur).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
8.0 90% Elution of Target
10.0 90% Elution of Disulfide (Impurity)
10.1 10% Re-equilibration

| 15.0 | 10% | Stop |

Critical Insight: The target molecule typically elutes at ~6.5 min. The disulfide impurity is highly hydrophobic and will elute late (9-10 min). Do not stop the run early , or you will miss the "ghost" peak in the next injection.

Protocol B: Quantitative NMR (qNMR) Validation

Use this to establish absolute purity for dosing calculations.

  • Solvent:

    
     (Chloroform-d) or DMSO-
    
    
    
    .
  • Internal Standard: Maleic Acid (if using DMSO) or Dimethyl Sulfone (if using

    
    ).
    
  • Frequency: 400 MHz or higher.

Expected Chemical Shifts (


, ppm in 

):
  • Aromatic Region (7.2 – 7.5 ppm): You will see an AA'BB' system (pseudo-doublets) corresponding to the 4-bromophenyl group. Integration = 4H.

  • S-CH2 (3.15 ppm): A triplet (

    
     Hz). This is the methylene group adjacent to the sulfur. Integration = 2H.
    
  • CH2-COOH (2.65 ppm): A triplet (

    
     Hz). This is the methylene group adjacent to the carbonyl. Integration = 2H.
    
  • COOH (~11.0 ppm): Broad singlet. May not be visible depending on water content.

Self-Validation Check: Calculate the ratio of the Aromatic integral (4H) to the S-CH2 integral (2H).

  • If Ratio > 2.05 : 1

    
     Excess aromatic impurities (likely disulfide).
    
  • If Ratio < 1.95 : 1

    
     Solvent contamination or degradation.
    

Analytical Decision Tree

Use this workflow to determine which method is required for your specific stage of research.

Figure 2: Validation Workflow Logic

ValidationFlow Start Synthesized Crude Material Step1 1H NMR (Crude) Check for Solvent/Starting Material Start->Step1 Decision1 Major Impurities > 5%? Step1->Decision1 Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst Yes Step2 HPLC-UV (Method A) Check Purity Decision1->Step2 No Recryst->Step1 Decision2 Purity > 98%? Step2->Decision2 Decision2->Recryst No Step3 LC-MS + qNMR (Method B) Confirm Identity & Trace Disulfides Decision2->Step3 Yes Release RELEASE FOR BIOLOGICAL ASSAY Step3->Release

Caption: Decision matrix for moving from crude synthesis to biological release.

References

  • Chemical Identification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13735-04-1, 3-[(4-Bromophenyl)thio]propanoic acid. Retrieved from [Link]

  • Impurity Profiling (General): Nussbaum, F., et al. (2012). Medicinal Chemistry of PPAR Agonists. In Topics in Medicinal Chemistry. Springer. (Contextual grounding for sulfur-based PPAR ligands).
  • Chromatographic Standards: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Thio-Aryl Scaffold

3-[(4-Bromophenyl)sulfanyl]propanoic acid (CAS: 13735-04-1) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple unrelated target families depending on specific substitutions. Unlike simple reagents, this compound serves as a critical divergence point in the synthesis of PPAR agonists (metabolic regulation) and MMP inhibitors (oncology/inflammation).

This guide objectively compares the performance of this thio-propanoic acid scaffold against its oxygen-based analogs (fibrates) and hydroxamic acid competitors, providing experimental protocols and SAR (Structure-Activity Relationship) data to support drug development decisions.

Technical Profile & Mechanism of Action

Chemical Identity[1]
  • IUPAC Name: this compound

  • Common Synonyms: 3-(4-Bromophenylthio)propionic acid; 4-Bromo-S-phenyl-3-thiopropionic acid

  • CAS Number: 13735-04-1[1]

  • Core Function: Zinc-binding group (MMP inhibition) / Carboxylic acid headgroup (PPAR activation)

Dual-Target Mechanism

The utility of this scaffold stems from its ability to mimic endogenous substrates:

  • PPAR Agonism (Metabolic): The propanoic acid tail mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    
    ). The 4-bromo substituent provides the necessary lipophilic bulk to fill the receptor's hydrophobic pocket.
  • MMP Inhibition (Oncology): The carboxylic acid acts as a monodentate Zinc-Binding Group (ZBG), chelating the catalytic Zn

    
     ion in Matrix Metalloproteinases (MMPs), albeit with lower affinity but higher selectivity than hydroxamates.
    

Comparative Performance Analysis

Scaffold Comparison: Thioether vs. Ether (Fibrates)

The primary alternative to this scaffold is the aryloxy-propanoic acid class (e.g., Fenofibrate). The substitution of Oxygen (Ether) with Sulfur (Thioether) fundamentally alters pharmacokinetics and binding.

Table 1: Thioether vs. Ether Scaffold Performance

FeatureThio-Analog (Subject) Oxy-Analog (Fibrate Standard) Impact on Drug Design
Metabolic Stability High ModerateThioethers are resistant to rapid ether cleavage; susceptible to S-oxidation (sulfoxide/sulfone) which can be active metabolites.
Lipophilicity (LogP) ~3.02 ~2.54Higher LogP of thio-analog improves membrane permeability and blood-brain barrier penetration.
PPAR

Potency
High ModerateSulfur's larger atomic radius alters bond angle (~90° vs 109°), often positioning the aromatic ring more favorably in the PPAR hydrophobic pocket.
Oxidation Potential Tunable InertSulfur can be oxidized to Sulfoxide (S=O) or Sulfone (O=S=O) to fine-tune polarity without changing the carbon skeleton.
Zinc-Binding Group (ZBG) Comparison: Carboxylate vs. Hydroxamate

In MMP inhibition, the carboxylic acid headgroup of this compound competes with the industry-standard Hydroxamic Acid (e.g., Marimastat).

Table 2: MMP Inhibition Efficacy Data

Inhibitor ClassCarboxylate (Subject) Hydroxamate (Alternative) Experimental Insight
Binding Mode Monodentate ChelationBidentate ChelationHydroxamates bind Zn

tighter (nM potency) but suffer from "hydroxamic acid toxicity" and poor selectivity.
Selectivity High LowCarboxylates are weaker binders (

M range) but discriminate better between MMP subtypes (e.g., MMP-2 vs MMP-1).
Oral Bioavailability Excellent (>80%) Poor (<10%)The propanoic acid scaffold is highly orally bioavailable; hydroxamates often require IV administration or suffer rapid hydrolysis.
Toxicity Profile Low HighAvoids the musculoskeletal syndrome (MSS) associated with broad-spectrum hydroxamate MMP inhibitors.

Experimental Protocols

Synthesis of this compound

Objective: High-yield synthesis via nucleophilic substitution.

Reagents:

  • 4-Bromothiophenol (1.0 eq)

  • 3-Bromopropionic acid (1.1 eq)

  • Potassium Hydroxide (KOH, 2.5 eq)

  • Solvent: Water/Ethanol (1:1)

Protocol:

  • Dissolution: Dissolve 4-bromothiophenol in 10% KOH solution under

    
     atmosphere (exothermic reaction; cool to 0°C).
    
  • Addition: Dropwise add 3-bromopropionic acid (dissolved in minimal ethanol) over 30 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Acidify to pH 2.0 using 6M HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol/Water.
    
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.3 (s, 1H, COOH), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.1 (t, 2H,
    
    
    ), 2.5 (t, 2H,
    
    
    ).
PPAR Ligand Binding Assay (TR-FRET)

Objective: Determine the binding affinity (


) of the scaffold compared to Fenofibric Acid.
  • System: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay.
    
  • Preparation: Dilute this compound in DMSO (Series: 10

    
    M to 1 nM).
    
  • Incubation: Mix 5 nM GST-PPAR

    
    -LBD, 5 nM Tb-anti-GST antibody, and 5 nM Fluormone™ Pan-PPAR Green tracer.
    
  • Competition: Add test compound. Incubate for 2 hours at room temperature in the dark.

  • Readout: Measure fluorescence emission at 520 nm (Tracer) and 495 nm (Terbium) using a plate reader.

  • Calculation: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .

Visualizing the Scaffold's Versatility

The following diagram illustrates how this single intermediate diverges into two distinct therapeutic classes based on structural modifications.

G Intermediate 3-[(4-Bromophenyl)sulfanyl] propanoic acid (CAS 13735-04-1) PPAR Metabolic Pathway (PPAR Agonists) Intermediate->PPAR Retain COOH Modify Tail MMP Oncology Pathway (MMP Inhibitors) Intermediate->MMP Modify Head (COOH -> CONHOH) Fibrate Fibrate Analogs (Lipid Lowering) PPAR->Fibrate Bioisostere (S -> O) Sulfone Sulfone Derivatives (High Polarity) PPAR->Sulfone Oxidation (S -> SO2) Hydroxamate Hydroxamate Hybrids (Potent ZBG) MMP->Hydroxamate Zinc Chelation Enhancement Reverse Reverse Amides (MMP Selectivity) MMP->Reverse P1' Pocket Optimization

Figure 1: Divergent synthesis pathways transforming the thio-propanoic acid scaffold into metabolic (Green) or oncological (Red) therapeutic agents.

References

  • Vertex AI Search. (2025). Applications of 3-(4-Bromophenyl)propanoic Acid in Pharma R&D. Retrieved from

  • National Institutes of Health (NIH). (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Retrieved from

  • MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Retrieved from

  • ChemScene. (2024). 3-[(4-Bromophenyl)thio]propanoic acid Product Information. Retrieved from

  • BenchChem. (2025).[2] Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery. Retrieved from

  • Human Journals. (2020).[3][4] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-[(4-Bromophenyl)sulfanyl]propanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, 3-[(4-Bromophenyl)sulfanyl]propanoic acid presents a unique combination of structural motifs—a brominated aromatic ring, a thioether linkage, and a carboxylic acid—each contributing to its potential utility and its specific handling requirements. As Senior Application Scientists, our commitment extends beyond supplying these critical molecules; we are dedicated to ensuring your safety and success in the laboratory. This in-depth guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, empowering you to conduct your research with confidence and integrity.

Understanding the Hazard Profile: A Molecule of Three Parts

  • The Bromophenyl Group: Brominated aromatic compounds can be toxic and are often persistent in the environment. Disposal requires special consideration to prevent the release of halogenated organic substances.[1]

  • The Propanoic Acid Moiety: Propanoic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4]

  • The Thioether Linkage: The presence of a sulfanyl (thioether) group introduces the most significant handling challenges. Thiophenol and its derivatives are notorious for their intense, unpleasant stench and can be toxic if inhaled, ingested, or absorbed through the skin.[5][6][7][8]

Therefore, a cautious and well-prepared approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Activity Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 dust mask (if not in a fume hood)
Dissolving and Solution Handling Chemical splash goggles or a face shieldNitrile gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Waste Disposal and Decontamination Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

The Rationale Behind the Recommendations:

  • Eye and Face Protection: The risk of splashes containing the corrosive propanoic acid moiety necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, especially during larger-scale operations.

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal absorption of the toxic thiophenol derivative. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. However, when handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron is essential to protect against the corrosive nature of the compound.

  • Respiratory Protection: Due to the malodorous and potentially toxic nature of the thioether component, all handling of this compound in solution or when there is a risk of vapor generation must be conducted within a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Work in a Designated Area: Whenever possible, dedicate a specific area within a chemical fume hood for handling this compound.

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing the correct PPE as outlined in the table above.

  • Weighing: If weighing the solid compound outside of a fume hood, wear an N95 dust mask to prevent inhalation of fine particles. For larger quantities, perform weighing inside a fume hood.

  • Aliquotting: Use disposable weighing paper or a dedicated, labeled container for aliquoting the solid.

Dissolution and Reaction Setup:
  • Fume Hood is Mandatory: All subsequent steps involving the liquid form of the compound must be performed in a certified chemical fume hood.

  • Solvent Addition: Add solvents slowly and carefully to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors. Use septa and needles for additions to a closed system.

Reaction Work-up and Purification:
  • Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic reactions.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain any volatile components.

Disposal Plan: Managing and Neutralizing Waste

Proper waste management is a critical component of safe laboratory practice. The dual hazards of this compound—its brominated nature and the malodorous thioether—require a specific disposal protocol.

Waste Segregation:
  • Solid Waste: Contaminated solid waste such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed plastic bag within the fume hood. This bag should then be placed in a labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, labeled container for halogenated organic waste.

Decontamination and Neutralization of Thioether Odor:

The potent stench of thioether compounds can be a significant nuisance and a potential indicator of exposure. A simple and effective method for neutralizing the odor and decontaminating glassware involves oxidation with sodium hypochlorite (bleach).[1][7][9]

Step-by-Step Decontamination Protocol:

  • Prepare a Bleach Bath: In a designated container within the fume hood, prepare a 10-15% solution of household bleach in water.

  • Rinse Glassware: After use, rinse all contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) and collect the rinsate in the halogenated organic liquid waste container.

  • Submerge in Bleach Bath: Carefully place the rinsed glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged.

  • Soak Overnight: Allow the glassware to soak for at least 12 hours. This will oxidize the thioether to less odorous sulfoxides and sulfones.

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash with soap and water as usual.

Caution: Do not mix concentrated thioether waste directly with bleach, as this can cause a vigorous and potentially dangerous reaction.[7] The bleach bath is intended for decontaminating residual amounts on glassware.

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Don Additional PPE: Before cleaning the spill, ensure you are wearing appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.

  • Contain the Spill: For liquid spills, use a spill absorbent material to contain the spill. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

  • Neutralize and Clean: Once the spill is contained, carefully add a 10-15% bleach solution to the absorbent material or the damp paper towel to neutralize the thioether.

  • Collect and Dispose: Collect the absorbent material and any contaminated items in a sealed plastic bag and dispose of it in the halogenated organic solid waste container.

  • Decontaminate the Area: Wipe the spill area with the bleach solution, followed by a final wipe with water.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow start Start: Handling this compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check location Step 2: Select Handling Location ppe_check->location fume_hood In Chemical Fume Hood location->fume_hood Liquid or Vapor Hazard benchtop On Benchtop (Solid Only) location->benchtop Solid, No Dust handling_liquid Handling Liquid/ Running Reaction fume_hood->handling_liquid weighing Weighing Solid (with N95 mask) benchtop->weighing weighing->fume_hood spill Spill Occurs handling_liquid->spill waste_generation Step 3: Waste Generation handling_liquid->waste_generation spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->waste_generation No spill_cleanup->waste_generation solid_waste Solid Waste (Gloves, etc.) waste_generation->solid_waste liquid_waste Liquid Waste (Solvents, etc.) waste_generation->liquid_waste decontamination Step 4: Decontaminate Glassware waste_generation->decontamination halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid bleach_bath Soak in Bleach Bath Overnight decontamination->bleach_bath disposal Step 5: Dispose of Waste bleach_bath->disposal end End of Procedure disposal->end halogenated_solid->disposal halogenated_liquid->disposal

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring the integrity of their scientific endeavors. Our team of application scientists is always available to provide further support and answer any specific questions you may have.

References

  • Thiophenol Safety Data Sheet. (2025, September 5).
  • Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier. (2025, October 27).
  • Thiophenol CAS No 108-98-5 Material Safety Data Sheet SDS/MSDS.
  • Thiophenol.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry.
  • Propionic Acid Safety Data Sheet (SDS). (2015, October 20).
  • Safety Data Sheet: Propionic acid.
  • Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. Retrieved from [Source not explicitly named, generic safety article].
  • Propanoic acid Safety Data Sheet. (2012, February 21).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.